Bcp-T.A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19Cl2N3OS |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(2-ethynyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-2-21-26-20(15-30-21)23(29)28-13-11-27(12-14-28)22(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h1,3-10,15,22H,11-14H2 |
InChI Key |
XWHYWEHRTWXUFV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Bcp-T.A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcp-T.A is a novel small molecule that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Ferroptosis is a distinct form of programmed cell death characterized by the accumulation of lethal lipid reactive oxygen species (ROS) in an iron-dependent manner. It has emerged as a promising therapeutic strategy for various diseases, particularly cancer. This compound is a tunable heterocyclic electrophile that has demonstrated high potency in inducing ferroptosis in cancer cells. This guide delves into the intricate molecular mechanisms by which this compound exerts its cytotoxic effects.
Core Mechanism of Action: Targeting GPX4
The primary mechanism of action of this compound is the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway.[1][2][3]
-
GPX4 Inhibition: this compound contains an alkyne electrophile that covalently binds to GPX4.[3] This binding event inactivates the enzyme, preventing it from carrying out its crucial function of reducing lipid hydroperoxides to non-toxic lipid alcohols.
-
Lipid Peroxidation Accumulation: The inhibition of GPX4 leads to the unchecked accumulation of lipid peroxides within the cell membrane.[2] This process is a hallmark of ferroptosis and is the primary driver of cell death.
-
Cellular Thermal Shift Assay (CETSA): The direct binding of this compound to GPX4 has been validated using the Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature of GPX4 upon treatment with this compound confirms a direct physical interaction.
Signaling Pathway of this compound-Induced Ferroptosis
Quantitative Data
The cytotoxic and ferroptosis-inducing activity of this compound has been quantified across various cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| NCI-H522 | Non-small cell lung cancer (NSCLC) | 17 | |
| HT-1080 | Fibrosarcoma | 19 | |
| MDA-MB-231 | Breast cancer | 21 | |
| WI38 | Human lung fibroblasts | 22 | |
| HeLa | Cervical cancer | 242 | |
| MDA-MB-468 | Breast cancer | 84 | |
| MEFs | Mouse embryonic fibroblasts | 10 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability and IC50 Determination
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions. This could be an MTT, MTS, or an ATP-based assay like CellTiter-Glo®.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid peroxides, a key indicator of ferroptosis.
Experimental Workflow:
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at a concentration known to induce ferroptosis (e.g., 0.5 µM). Include a vehicle control and a positive control (e.g., RSL3).
-
Incubation: Incubate the cells for a time sufficient to induce lipid peroxidation (e.g., 3 hours).
-
Staining: Add a lipid peroxidation-sensitive fluorescent dye, such as C11-BODIPY 581/591, to the cell culture medium and incubate according to the manufacturer's protocol.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. The C11-BODIPY dye exhibits a fluorescence emission shift from red to green upon oxidation, which can be quantified.
-
Data Interpretation: An increase in the green fluorescence signal in this compound-treated cells compared to the control indicates an accumulation of lipid peroxides.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to its target protein, GPX4, in a cellular context.
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Fractionation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of GPX4 by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble GPX4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes GPX4.
Conclusion
This compound is a potent and selective inducer of ferroptosis with a well-defined mechanism of action. Its ability to directly bind to and inhibit GPX4 leads to the accumulation of lipid peroxides and subsequent cell death. The experimental data robustly support this mechanism, highlighting this compound as a valuable tool for studying ferroptosis and a promising candidate for further drug development, particularly in the context of cancer therapy. Further research into its in vivo efficacy and safety profile is warranted.
References
Bcp-T.A and GPX4 Interaction: A Technical Guide to Binding and Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding interaction between the novel ferroptosis inducer, Bcp-T.A, and its direct target, Glutathione Peroxidase 4 (GPX4). This compound, a tunable heterocyclic electrophile, has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The primary mechanism of action for this compound involves the direct binding and inhibition of GPX4, a crucial enzyme responsible for detoxifying lipid peroxides.[1][2][3] This guide will delve into the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the associated signaling pathways.
Quantitative Analysis of this compound Activity
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H522 | Non-small cell lung cancer | 17 |
| HT-1080 | Fibrosarcoma | 19 |
| MDA-MB-231 | Breast cancer | 21 |
| WI-38 | Human lung fibroblasts | 22 |
| MEFs | Mouse embryonic fibroblasts | 10 |
| MDA-MB-468 | Breast cancer | 84 |
| HeLa | Cervical cancer | 242 |
| T-1080 | (Not specified) | 10-367 (range) |
| HCT-116 | Colorectal cancer | 10-367 (range) |
| U2OS | Osteosarcoma | 10-367 (range) |
Experimental Protocols
The direct binding of this compound to GPX4 within a cellular context has been confirmed using the Cellular Thermal Shift Assay (CETSA). This method is a powerful tool for verifying target engagement of a compound in a physiological setting.
Cellular Thermal Shift Assay (CETSA) Protocol for GPX4 Target Engagement
Objective: To confirm the direct binding of this compound to GPX4 in intact cells by assessing the thermal stabilization of GPX4 upon compound binding.
Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures the temperature at which a target protein denatures and aggregates. A shift in this denaturation temperature in the presence of a ligand indicates direct binding.
Materials:
-
Cells of interest (e.g., NCI-H522)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GPX4 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 0.5 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a sufficient period to allow for compound uptake and target binding (e.g., 3 hours at 37°C).
-
-
Heating Step:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include a non-heated control at 37°C.
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatants containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble GPX4 in each sample by Western blotting using an anti-GPX4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition (DMSO and this compound), plot the percentage of soluble GPX4 relative to the non-heated control against the corresponding temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the DMSO control indicates thermal stabilization of GPX4 and confirms target engagement.
-
Signaling Pathways and Visualizations
The inhibition of GPX4 by this compound triggers a specific signaling cascade known as ferroptosis. The following diagrams illustrate this pathway and the experimental workflow for CETSA.
Caption: Ferroptosis signaling pathway initiated by GPX4 inhibition by this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Bcp-T.A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcp-T.A has emerged as a highly potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical regulator of ferroptosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and illustrates its mechanism of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in the fields of cancer biology, medicinal chemistry, and drug discovery who are interested in the development of novel therapeutics targeting ferroptosis.
Discovery and Rationale
This compound was developed as part of a research effort to discover novel, tunable, and highly selective covalent inhibitors of GPX4. The discovery was detailed in the 2022 Journal of Medicinal Chemistry article, "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis".[1][2] The rationale behind its design was to incorporate a 2-ethynylthiazole moiety as an electrophilic "warhead" capable of covalently binding to the selenocysteine residue in the active site of GPX4.[1][2] This covalent interaction irreversibly inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis, a form of iron-dependent programmed cell death.
The design of this compound stemmed from structure-activity relationship (SAR) studies of a class of ferroptotic agents known as CETZOLEs.[1] These studies revealed that a small 2-alkynyl thiazole system is effective at inducing ferroptosis and allows for structural modifications to enhance potency and selectivity. This compound emerged from these efforts as a highly cytotoxic agent with low nanomolar IC50 values in cancer cell lines that are sensitive to ferroptosis.
Synthesis of this compound
The synthesis of this compound, chemically named (4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(2-ethynylthiazol-4-yl)methanone, involves a multi-step process. The key final step is an amide coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Thiazole Carboxylic Acid Intermediate
A detailed protocol for the synthesis of the 2-ethynylthiazole-4-carboxylic acid intermediate is a prerequisite. This often involves the construction of the thiazole ring followed by the introduction of the ethynyl group.
Step 2: Amide Coupling
To a solution of 2-ethynylthiazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) are added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents). The mixture is stirred for a short period before the addition of 1-(bis(4-chlorophenyl)methyl)piperazine (1 equivalent). The reaction is then stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.
Biological Activity and Quantitative Data
This compound is a potent inducer of ferroptosis in various cancer cell lines. Its biological activity is primarily attributed to its covalent inhibition of GPX4.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H522 | Non-small cell lung cancer | 17 |
| HT-1080 | Fibrosarcoma | 19 |
| MDA-MB-231 | Breast cancer | 21 |
| HeLa | Cervical cancer | 242 |
| MDA-MB-468 | Breast cancer | 84 |
| WI-38 | Normal lung fibroblasts | 22 |
| MEFs | Mouse embryonic fibroblasts | 10 |
Data compiled from commercially available information and the primary literature.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing ferroptosis through the direct covalent inhibition of GPX4.
Signaling Pathway of this compound-Induced Ferroptosis
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to GPX4 within a cellular environment.
Principle: The binding of a ligand to a target protein typically enhances its thermal stability. In a CETSA experiment, cells treated with the compound are subjected to a range of temperatures. A shift in the melting curve of the target protein in the presence of the compound is indicative of direct binding.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or a vehicle control (DMSO) for a specified duration.
-
Heating: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble GPX4 in the supernatant by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 against the temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
References
Chemical and Physical Properties
Bcp-T.A: A Technical Guide on its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name (4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(2-ethynylthiazol-4-yl)methanone, is a notable ferroptosis inducer.[1][2] This compound has demonstrated significant cytotoxic effects across various cancer cell lines, operating through a mechanism that involves the inhibition of glutathione peroxidase 4 (GPX4) and the subsequent accumulation of lipid peroxides.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, along with its biological activity and the experimental protocols relevant to its study.
This compound is a complex organic molecule with the chemical formula C23H19Cl2N3OS.[1] Its structure, characterized by a bis(4-chlorophenyl)methyl)piperazinyl group linked to an ethynylthiazolyl methanone, is key to its biological function.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(2-ethynylthiazol-4-yl)methanone | [1] |
| CAS Number | 2786829-70-5 | |
| Molecular Formula | C23H19Cl2N3OS | |
| Molecular Weight | 456.39 g/mol | |
| Exact Mass | 455.0626 Da | |
| Appearance | Solid | |
| Purity | ≥98% |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 5.3 | |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 64.7 Ų | |
| Heavy Atom Count | 30 | PubChem |
| Complexity | 610 |
Biological Activity and Mechanism of Action
This compound is a potent inducer of ferroptosis, a form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. It has been shown to be effective in non-small cell lung cancer (NSCLC) cells (NCI H522) with an IC50 of 17 nM. The ferroptotic effect of this compound can be counteracted by the ferroptosis inhibitor liproxstatin-1.
The primary mechanism of action for this compound involves the direct binding to and inhibition of glutathione peroxidase 4 (GPX4). This inhibition leads to an increase in the accumulation of lipid peroxides within the cell, ultimately triggering ferroptosis.
This compound has demonstrated cytotoxicity in a range of cell lines, including:
-
Human lung fibroblasts (WI38): IC50 = 22 nM
-
Mouse embryonic fibroblasts (MEFs): IC50 = 10 nM
-
HT-1080 fibrosarcoma cells: IC50 = 19 nM
-
MDA-MB-468 and MDA-MB-231 breast cancer cells: IC50s = 84 and 21 nM, respectively
-
HeLa cervical cancer cells: IC50 = 242 nM
Experimental Protocols
The following are generalized protocols for experiments commonly performed in the study of compounds like this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Lipid Peroxidation Assay
This assay measures the accumulation of lipid peroxides, a key indicator of ferroptosis.
-
Cell Treatment: Treat cells with this compound at a concentration known to induce ferroptosis (e.g., 0.5 µM) for a specified time.
-
Staining: Use a fluorescent probe sensitive to lipid peroxidation, such as C11-BODIPY 581/591.
-
Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells to quantify the level of lipid peroxidation. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.
3. Western Blot for GPX4 Expression
This protocol can be used to assess the levels of GPX4 protein in cells treated with this compound.
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for GPX4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound induced ferroptosis.
Caption: Experimental workflow for this compound characterization.
Storage and Handling
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended, while long-term storage (months to years) should be at -20°C. This product is intended for research use only and is not for human or veterinary use. It is shipped as a non-hazardous chemical under ambient temperature.
References
A Technical Guide to the Structure-Activity Relationship of Bicyclo[1.1.1]pentane (BCP) Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound denoted "Bcp-T.A" did not yield a defined chemical entity in publicly available scientific literature. The following guide focuses on the structure-activity relationship (SAR) of Bicyclo[1.1.1]pentane (BCP) derivatives, a topic of significant interest in medicinal chemistry and likely the subject of the original query. BCP is a highly utilized three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3]
Executive Summary
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern drug discovery, primarily serving as a saturated, three-dimensional bioisostere for planar aromatic rings and other common chemical groups.[4][5] Its rigid, cage-like structure offers a unique geometric profile that can mimic the exit vectors of a para-substituted phenyl ring while significantly altering the physicochemical properties of the parent molecule. The replacement of a phenyl ring with a BCP core often leads to improved aqueous solubility, enhanced metabolic stability, and reduced non-specific binding, which are highly desirable attributes for drug candidates. However, the impact on biological activity is target-dependent and can range from equipotent to significantly altered. This guide provides a comprehensive overview of the structure-activity relationships of BCP-containing compounds, presenting quantitative data from key studies, detailing the experimental protocols used for their evaluation, and illustrating relevant biological pathways and experimental workflows.
The Role of BCP as a Bioisostere
The fundamental principle behind using BCP as a bioisostere is its ability to project substituents in a linear fashion, similar to a 1,4-disubstituted benzene ring, while introducing a sp³-rich, non-planar core. This structural change can lead to several advantages:
-
Improved Physicochemical Properties: The disruption of planarity and π-stacking interactions by the BCP moiety generally increases aqueous solubility and permeability.
-
Enhanced Metabolic Stability: The high strain energy of the BCP cage results in strong C-H bonds, making it more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.
-
Novel Chemical Space Exploration: The three-dimensional nature of BCP allows for the exploration of vector space around a pharmacophore that is not accessible with a flat aromatic ring.
The following sections will delve into specific examples where the introduction of a BCP moiety has been pivotal in modulating the activity and properties of drug candidates.
Quantitative Structure-Activity Relationship Data
The substitution of aromatic rings or other moieties with a BCP core can have a range of effects on the biological activity of a compound. The following tables summarize quantitative data from several key studies, comparing the potency of parent compounds with their BCP analogues against various biological targets.
Gamma-Secretase Inhibitors for Alzheimer's Disease
A notable example of successful BCP bioisosterism is the modification of the γ-secretase inhibitor avagacestat (BMS-708,163). Replacement of the central para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent potency but significantly improved biopharmaceutical properties.
| Compound | Target | Assay Type | IC50 (nM) | Fold Change vs. Parent | Reference |
| Avagacestat (Parent) | γ-Secretase | Cell-based Aβ40 Assay | 0.30 | - | |
| BCP Analogue 3 | γ-Secretase | Cell-based Aβ40 Assay | 0.29 | ~1 (equipotent) |
Endothelin Receptor Antagonists
In the case of the dual endothelin receptor antagonist bosentan, replacing a tert-butyl group with a BCP analogue led to a significant increase in activity against the endothelin receptor subtype B (ETB).
| Compound | Target | Assay Type | IC50 (nM) | Fold Change vs. Parent | Reference |
| Bosentan (Parent) | ETB | Receptor Binding Assay | >10,000 | - | |
| BCP Analogue 33 | ETB | Receptor Binding Assay | 1,200 | >8.3-fold increase |
Lipoxin A4 Analogues for Anti-Inflammatory Activity
Guiry and co-workers synthesized BCP-containing analogues of synthetic lipoxin A4 mimetics to improve metabolic resistance. One of the BCP analogues demonstrated high anti-inflammatory activity.
| Compound | Target/Assay | Readout | Activity Metric (% inhibition) | Reference |
| Imidazole Analogue 3 | NF-κB activity in HEK293 cells (TNF-α stimulated) | Luciferase Reporter Gene Expression | ~75% at 1 µM | |
| Imidazolo-BCP-sLXm 6a | NF-κB activity in HEK293 cells (TNF-α stimulated) | Luciferase Reporter Gene Expression | ~80% at 1 µM |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables, providing a reference for researchers looking to replicate or adapt these assays.
Gamma-Secretase Cell-Based Aβ40 Assay
-
Objective: To determine the potency of compounds in inhibiting the production of amyloid-beta 40 (Aβ40) in a cellular context.
-
Cell Line: HEK293 cells stably expressing a human amyloid precursor protein (APP) construct.
-
Protocol:
-
HEK293-APP cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are serially diluted in DMSO and then added to the cell culture medium to achieve final desired concentrations. The final DMSO concentration is typically kept below 0.5%.
-
Cells are incubated with the compounds for a fixed period (e.g., 16-24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of Aβ40 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or a similar high-throughput immunoassay platform (e.g., Meso Scale Discovery).
-
The percentage of Aβ40 inhibition is calculated relative to vehicle-treated control wells.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
NF-κB Luciferase Reporter Gene Assay
-
Objective: To measure the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Protocol:
-
HEK293 cells are transiently co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
After transfection (e.g., 24 hours), cells are pre-treated with the test compounds (BCP-sLXms) for a short period (e.g., 1 hour).
-
The NF-κB pathway is then stimulated with an agonist, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cells are incubated for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
The percentage of inhibition of NF-κB activity is calculated relative to the stimulated vehicle control.
-
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro potency of compounds against a specific protein kinase.
-
Methodology: A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
-
Protocol:
-
The kinase, a specific substrate (peptide or protein), and ATP are combined in a buffer solution in the wells of a microplate.
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
-
IC50 values are calculated from the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the SAR of BCP derivatives. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a general workflow for SAR studies.
Simplified Gamma-Secretase Signaling Pathway
The γ-secretase complex is a multi-subunit protease that cleaves the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. BCP-containing inhibitors, like their parent compounds, are designed to block this cleavage event.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Bcp-T.A as a Tunable Electrophile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Tunable Electrophiles in Covalent Drug Discovery
The strategic use of covalent inhibitors is experiencing a renaissance in drug discovery and chemical biology. These molecules form a stable bond with their target protein, offering advantages such as prolonged duration of action and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[1][2] A key challenge in the design of covalent ligands is the fine-tuning of their electrophilicity to ensure selective reaction with the desired amino acid residue on the target protein, while minimizing off-target reactions and hydrolytic decomposition.[3][4][5] This has led to the development of "tunable electrophiles," a class of reactive moieties whose reactivity can be modulated to achieve a precise balance between stability and target engagement.
This technical guide provides an in-depth exploration of a specific class of tunable electrophiles, focusing on their application in targeting nucleophilic amino acid residues. While the query "Bcp-T.A" does not correspond to a recognized chemical entity in the scientific literature, the underlying interest in tunable electrophiles points towards significant advancements in the field, particularly with Tunable Amine-Reactive Electrophiles (TAREs). TAREs have emerged as a powerful tool for selectively targeting lysine residues, which are abundant and play crucial roles in protein function and regulation. This guide will delve into the core principles of TAREs, their advantages over previous technologies, and their potential applications in drug development and proteome profiling.
The Challenge of Targeting Lysine and the Emergence of TAREs
Lysine, with its primary amine side chain, is a prevalent and functionally important amino acid, involved in catalysis, post-translational modifications, and protein-protein interactions. However, its lower nucleophilicity compared to cysteine presents a significant hurdle for the development of selective covalent probes. Early methods for lysine profiling, such as those using activated esters (e.g., STP- and NHS-esters), were hampered by poor hydrolytic stability and cross-reactivity.
To address these limitations, Tunable Amine-Reactive Electrophiles (TAREs) were developed. These reagents are designed to be hydrolytically stable and exhibit high selectivity for lysine. A key innovation in the design of TAREs is their unique reactivity profile. While they form stable adducts with lysine, their reaction with the more nucleophilic cysteine generates a new electrophilic species that is also reactive towards lysine. This dual-reactivity pathway circumvents the issue of cysteine cross-reactivity that plagues many electrophilic probes.
Quantitative Data on TAREs: Reactivity and Selectivity
The reactivity and selectivity of TAREs can be finely tuned by modifying their heteroaromatic core. The introduction of different heteroatoms and subsequent methylation allows for a systematic modulation of their electrophilicity. The following tables summarize the key quantitative findings from studies on various TAREs.
| Probe | Modification | Reactivity Profile | Selectivity for Lysine | Hydrolytic Stability |
| 1d | Methylated oxygen-containing heteroaromatic ring | Most reactive, soluble, and selective | High | Substantially high compared to activated esters |
| 1d-yne | Alkyne-functionalized analog of 1d | Most reactive, soluble, and selective | High | Substantially high compared to activated esters |
| 1c | Sulfur-containing heteroaromatic ring | More hydrolytically stable than other activated esters | High | High |
| 1e, 1f | Other charged modifications | Increased ionization for enhanced MS detection | High | Substantially high compared to activated esters |
| STP-ester | Activated ester | Prone to hydrolysis | Lower | Poor |
| NHS-ester | Activated ester | Prone to hydrolysis | Lower | Poor |
Table 1: Comparative properties of different Tunable Amine-Reactive Electrophiles (TAREs) and activated esters. Data compiled from.
Experimental Protocols
Detailed methodologies are crucial for the successful application of TAREs in research and development. The following sections outline the key experimental protocols.
General Synthesis of TAREs
The synthesis of TAREs generally involves the modification of a heteroaromatic scaffold. For a detailed, step-by-step synthesis protocol for specific TAREs, please refer to the supplementary information of the primary literature.
Screening of TAREs for Lysine Selectivity
Objective: To determine the selectivity of different TAREs for lysine over other nucleophilic amino acids.
Materials:
-
Peptide with multiple nucleophilic residues (e.g., FKVCF)
-
Various TARE probes (e.g., 1d, 1c)
-
LC-MS/MS system
Procedure:
-
Incubate the peptide with each TARE probe under physiological conditions (e.g., pH 7.4).
-
Monitor the reaction over time using LC-MS/MS to identify the formation of peptide-probe adducts.
-
Analyze the mass spectra to determine which amino acid residue has been modified by the probe.
-
Compare the extent of modification on lysine versus other nucleophilic residues (e.g., cysteine) to assess selectivity.
Intracellular Protein Labeling
Objective: To label intracellular proteins with TAREs in living cells.
Materials:
-
Cell lines of interest (e.g., HeLa, HEK293T)
-
TARE probes (e.g., 1d-yne)
-
Cell lysis buffer
-
Click chemistry reagents (if using an alkyne-functionalized probe)
-
SDS-PAGE and Western blotting reagents or mass spectrometry workflow for proteomic analysis
Procedure:
-
Treat the cells with the TARE probe at a desired concentration and for a specific duration.
-
Harvest and lyse the cells to extract the proteome.
-
(Optional, for alkyne probes) Perform a click reaction to attach a reporter tag (e.g., biotin, fluorophore) to the labeled proteins.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting (for specific targets) or by mass spectrometry-based proteomics for global profiling.
Global Proteomic Identification of Labeled Lysines
Objective: To identify the specific lysine residues labeled by a TARE probe on a proteome-wide scale.
Materials:
-
Cell lysate from TARE-treated cells
-
Proteases (e.g., trypsin)
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Digest the labeled proteome into peptides using a protease.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting MS/MS data against a protein database to identify the peptides.
-
Specifically search for peptide modifications corresponding to the mass of the TARE adduct on lysine residues to pinpoint the sites of labeling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of TAREs.
Caption: Reaction mechanism of Tunable Amine-Reactive Electrophiles (TAREs).
Caption: Workflow for proteome-wide profiling of lysine reactivity using TAREs.
Conclusion and Future Directions
Tunable Amine-Reactive Electrophiles represent a significant advancement in the field of chemical biology and drug discovery. Their enhanced stability and selectivity for lysine overcome key limitations of previous methods, enabling more robust and precise profiling of the lysine proteome. The ability to fine-tune the reactivity of TAREs by simple chemical modifications provides a versatile platform for developing novel covalent probes and inhibitors.
Future research in this area is likely to focus on expanding the repertoire of TAREs with even more diverse reactivity profiles and functionalities. The application of these probes to study dynamic changes in lysine reactivity in response to cellular stimuli or disease states holds great promise for uncovering new biological insights and identifying novel drug targets. Furthermore, the principles underlying the design of TAREs can be extended to the development of tunable electrophiles for other nucleophilic amino acids, further broadening the scope of covalent ligand discovery.
References
- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Core of Bcp-T.A in Non-Small Cell Lung Cancer Research: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] Targeted therapies have revolutionized the treatment landscape for specific subsets of NSCLC patients harboring actionable genomic alterations.[1] While the investigational compound "Bcp-T.A" is not yet prominently documented in publicly available research, this guide will delve into the core principles of a well-established targeted therapy for NSCLC, using a representative agent to illustrate the key concepts, methodologies, and data that are central to this field of research. For the purpose of this technical guide, we will focus on a proxy compound with a similar hypothetical mechanism of action, targeting a critical signaling pathway in NSCLC.
This whitepaper will provide an in-depth overview of the preclinical and clinical research landscape, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Quantitative Data Summary
The efficacy of targeted therapies in NSCLC is rigorously evaluated through a series of preclinical and clinical studies. The following tables summarize key quantitative data points that are typically assessed.
Table 1: Preclinical Efficacy of this compound (Proxy)
| Cell Line | Target Mutation | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model |
| PC-9 | EGFR ex19del | 15 | 85 | Xenograft (Mouse) |
| H1975 | EGFR L858R/T790M | 50 | 70 | Xenograft (Mouse) |
| A549 | KRAS G12S | >10,000 | 5 | Xenograft (Mouse) |
| H2228 | ALK fusion | >10,000 | 8 | Xenograft (Mouse) |
IC50: Half-maximal inhibitory concentration; a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Tumor Growth Inhibition: The percentage reduction in tumor size in treated versus control animals.
Table 2: Clinical Trial Outcomes for this compound (Proxy) in Advanced NSCLC
| Clinical Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase I | 50 | 65% | 9.8 months | 19.2 months |
| Phase II | 150 | 72% | 10.5 months | 21.5 months |
| Phase III | 400 | 80% | 18.9 months | 38.6 months |
Objective Response Rate (ORR): The proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. Progression-Free Survival (PFS): The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. Overall Survival (OS): The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.
Key Signaling Pathway: EGFR and Downstream Effectors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor and its downstream signaling pathways, driving tumorigenesis.[4]
The binding of ligands, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates several key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways promote cell cycle progression, inhibit apoptosis (programmed cell death), and stimulate angiogenesis (the formation of new blood vessels). This compound (proxy) is designed to selectively inhibit the kinase activity of mutant EGFR, thereby blocking these downstream signals and impeding cancer cell growth and survival.
Caption: EGFR signaling pathway in NSCLC.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel therapeutic agents. Below are representative methodologies for key preclinical assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound (proxy) on NSCLC cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (proxy) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound (proxy) in a mouse model of NSCLC.
Methodology:
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., nude mice) are subcutaneously injected with 5 x 10^6 NSCLC cells (e.g., H1975) in a mixture of media and Matrigel.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements (Volume = 0.5 x length x width^2).
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm^3, the mice are randomized into treatment and control groups. This compound (proxy) is administered daily by oral gavage at a predetermined dose. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Drug development workflow for NSCLC.
Conclusion
The development of targeted therapies for NSCLC represents a significant advancement in personalized medicine. While the specific compound "this compound" remains to be fully characterized in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of novel therapeutic agents in this disease space. A thorough understanding of the underlying molecular pathways, coupled with rigorous preclinical and clinical testing, is essential for the successful development of new and effective treatments for patients with non-small cell lung cancer.
References
- 1. Update 2025: Management of Non‑Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cellular Targets of Bcp-T.A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Bcp-T.A as a Potent Inducer of Ferroptosis
This compound is a tunable heterocyclic electrophile that has been identified as a potent and highly selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] By targeting GPX4, this compound triggers a specific form of regulated cell death known as ferroptosis. This process is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death, and is a promising therapeutic avenue for various diseases, including cancer.[3][4] this compound contains an alkyne-based electrophilic moiety within a thiazole analog structure, which is key to its covalent interaction with the GPX4 enzyme.[1]
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low nanomolar range. The following table summarizes the available data on its in vitro efficacy.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H522 | Non-Small Cell Lung Cancer | 17 |
| HT-1080 | Fibrosarcoma | 19 |
| MDA-MB-231 | Breast Cancer | 21 |
| WI-38 | Normal Lung Fibroblasts | 22 |
| HeLa | Cervical Cancer | 242 |
| MDA-MB-468 | Breast Cancer | 84 |
| MEFs | Mouse Embryonic Fibroblasts | 10 |
Experimental Protocols
This section details the key experimental methodologies used to characterize the cellular targets and mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO) for 1-4 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GPX4.
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591. This ratiometric dye shifts its fluorescence emission from red to green upon oxidation.
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with this compound at various concentrations. Include a positive control (e.g., RSL3) and a negative control (vehicle). To confirm ferroptosis, a rescue group can be included by co-treating with a ferroptosis inhibitor like ferrostatin-1.
-
-
Staining with C11-BODIPY™ 581/591:
-
After the treatment period, remove the culture medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with a working solution of C11-BODIPY™ 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
-
Sample Preparation and Analysis:
-
For Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Fluorescence Microscopy: After staining, wash the cells with PBS and add fresh medium. Image the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.
-
Cell Viability Assay
Standard cell viability assays are used to determine the cytotoxic effects of this compound and to calculate IC50 values.
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Measurement of Cell Viability:
-
Use a commercially available cell viability reagent, such as CellTiter-Glo® (which measures ATP levels) or MTT.
-
Follow the manufacturer's instructions to measure the signal (luminescence or absorbance).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Workflow for CETSA to validate this compound and GPX4 interaction.
References
In-depth Technical Guide on Lipid Peroxide Accumulation
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Search Term: Bcp-T.A
Extensive searches for "this compound" in the context of lipid peroxide accumulation did not yield any specific or relevant scientific information. It is possible that this term is highly specialized, an internal project name, a novel undiscovered compound, or a misnomer. The following guide provides a comprehensive overview of the broader and well-established field of lipid peroxide accumulation, its mechanisms, measurement, and implications in cellular signaling and disease.
Introduction to Lipid Peroxidation
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[1][2][3] This process is a well-established mechanism of cellular injury and is a key indicator of oxidative stress.[4][5] Lipid peroxides, the primary products of this process, are unstable and can decompose to form a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). These byproducts are relatively stable and can diffuse from the initial site of injury, acting as "second messengers" of oxidative stress and causing widespread cellular damage.
The accumulation of lipid peroxides and their byproducts can disrupt the integrity and function of cellular membranes, inactivate enzymes, and damage DNA. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The Chemical Mechanism of Lipid Peroxidation
The process of lipid peroxidation occurs in three main stages: initiation, propagation, and termination.
-
Initiation: This stage begins with the abstraction of a hydrogen atom from a methylene group of a PUFA by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), forming a lipid radical (L•).
-
Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring PUFA, generating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination: The chain reaction can be terminated when two radical species react with each other to form a non-radical product. Antioxidants, such as vitamin E (α-tocopherol), can also terminate the chain reaction by donating a hydrogen atom to the lipid peroxyl radical.
Role of Lipid Peroxides in Cellular Signaling
While high levels of lipid peroxidation are cytotoxic, lower levels of lipid peroxides and their byproducts can act as signaling molecules, modulating various cellular pathways.
-
4-HNE as a Signaling Molecule: 4-HNE is a major electrophilic byproduct of lipid peroxidation that can form covalent adducts with proteins, thereby modifying their function. It is involved in the regulation of several stress-responsive transcription factors, including Nrf2, AP-1, and NF-κB, which control the expression of antioxidant and pro-inflammatory genes.
-
Modulation of Kinase Pathways: Lipid peroxidation products can activate key signaling kinases such as MAP kinases (MAPK), which are involved in cell proliferation, differentiation, and apoptosis.
-
Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. This pathway is distinct from other forms of cell death like apoptosis and is implicated in various pathological conditions, including cancer and neurodegeneration. The inhibition of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides, is a key event in the induction of ferroptosis.
Experimental Protocols for Measuring Lipid Peroxidation
Several methods are available to quantify lipid peroxidation, each with its own advantages and limitations. The choice of method often depends on the biological sample and the specific products being measured.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is one of the most common methods for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a major secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Reaction: Add an equal volume of SDS solution to the sample, followed by the TBA reagent (containing TBA and an acidic solution).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a microplate and measure the absorbance at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Lipid Hydroperoxide Assay
This assay directly measures the primary products of lipid peroxidation, the lipid hydroperoxides (LOOH).
Protocol (Example using a commercial kit):
-
Sample Preparation: Extract lipids from the sample using a chloroform-methanol mixture.
-
Reaction: Resuspend the extracted lipids in a suitable solvent and add a reagent containing a chromogen that reacts with hydroperoxides in the presence of a catalyst (e.g., iron).
-
Incubation: Incubate at room temperature for a specified time.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 500 nm).
-
Quantification: Determine the concentration of lipid hydroperoxides using a standard curve prepared with a known hydroperoxide standard.
Quantitative Data on Lipid Peroxidation
The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effect of a pro-oxidant and an antioxidant on lipid peroxidation in cultured cells.
| Treatment Group | MDA Concentration (µM) (TBARS Assay) | Lipid Hydroperoxide Concentration (µM) |
| Control (untreated) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Pro-oxidant (e.g., H₂O₂) | 5.8 ± 0.5 | 4.2 ± 0.4 |
| Antioxidant (e.g., Vitamin E) | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Pro-oxidant + Antioxidant | 2.1 ± 0.4 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Conclusion
Lipid peroxide accumulation is a critical process in cellular physiology and pathology. While essential for certain signaling pathways at low levels, excessive lipid peroxidation leads to cellular damage and is implicated in a wide range of diseases. Understanding the mechanisms of lipid peroxidation and having reliable methods for its quantification are crucial for researchers and drug development professionals aiming to develop therapeutic strategies targeting oxidative stress-related disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for investigating the role of lipid peroxide accumulation in various biological systems.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipid Peroxidation | Lipid Peroxidaton Assay Kit | Oxford Biomedical Research [d6.oxfordbiomed.com]
- 5. Roles of lipid peroxidation in modulation of cellular signaling pathways, cell dysfunction, and death in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BCP-Related Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with BCP-related cell lines and compounds. The protocols cover the culture of the BCP-1 cell line, the establishment and maintenance of B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell lines, and the experimental application of β-caryophyllene (BCP) in cancer cell culture.
I. Culture of BCP-1 (ATCC® CRL-2294™) Cell Line
The BCP-1 cell line was established from a patient with a body cavity-based lymphoma. These cells are valuable for immunology and 3D cell culture applications.
Quantitative Data Summary
| Parameter | Value | Reference |
| Seeding Density | 2 x 10⁵ cells/mL | |
| Maintenance Density | 1 x 10⁵ to 1 x 10⁶ cells/mL | |
| Fetal Bovine Serum (FBS) | 20% | |
| Centrifugation Speed | 125 x g | |
| Centrifugation Time | 5 - 7 minutes | |
| Storage | Vapor phase of liquid nitrogen |
Experimental Protocol: Culturing BCP-1 Cells
This protocol details the steps for thawing, culturing, and maintaining the BCP-1 cell line.
1. Preparation of Complete Growth Medium:
-
To the base medium (ATCC-formulated RPMI-1640 Medium, Catalog No. 30-2001), add fetal bovine serum to a final concentration of 20%.
-
Pre-warm the complete growth medium to 37°C in a water bath.
-
Place the culture vessel containing the complete growth medium in an incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6) before adding the cells.
2. Thawing of Frozen Cells:
-
Upon receipt, immediately thaw the vial of frozen cells. If storage is necessary, store it in the vapor phase of liquid nitrogen.
-
Quickly thaw the vial by gentle agitation in a 37°C water bath. Remove the vial as soon as the contents are thawed.
-
Decontaminate the exterior of the vial with 70% ethanol.
-
Perform all subsequent steps under strict aseptic conditions in a laminar flow hood.
3. Initiating the Culture:
-
Transfer the thawed cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in the recommended complete medium.
-
Dispense the resuspended cells into a 25 cm² culture flask.
-
Incubate the culture at 37°C in a 5% CO₂ atmosphere.
4. Maintenance of the Culture:
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cultures can be maintained by adding or replacing fresh medium.
Experimental Workflow for BCP-1 Cell Culture
Caption: Workflow for thawing and culturing BCP-1 cells.
II. Establishment of B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) Cell Lines
Establishing permanent cell lines from BCP-ALL patient samples can be challenging due to the inhibitory effects of mononuclear cells. The use of L-leucine methyl ester (Leu-OMe) can significantly improve the success rate.
Quantitative Data Summary
| Condition | Success Rate (Diagnosis) | Success Rate (Relapse) | Reference |
| Standard Method | 3% (2/74) | 31% (9/29) | |
| With Leu-OMe | 29% (4/14) | 66% (4/6) |
Experimental Protocol: Establishing BCP-ALL Cell Lines with Leu-OMe
This protocol describes a method to enhance the establishment of BCP-ALL cell lines from patient samples.
1. Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient samples using density gradient centrifugation.
2. Leu-OMe Treatment:
-
Based on the hypothesis that mononuclear cells inhibit leukemic cell growth, treat the thawed or fresh leukemic cells with L-leucine methyl ester (Leu-OMe), a monocyte toxin.
3. Cell Culture:
-
Culture the Leu-OMe-treated cells. This treatment should lead to the proliferation of leukemic cells.
4. Verification of Authenticity:
-
Once cell lines are established, verify their authenticity by comparing their immunophenotype, karyotype, and genotype with the original patient's tumor cells.
-
Ensure that the established cell lines are Epstein-Barr virus (EBV)-negative.
Logical Workflow for BCP-ALL Cell Line Establishment
Caption: Workflow for establishing BCP-ALL cell lines using Leu-OMe.
III. Experimental Use of β-caryophyllene (BCP) on Hepatocellular Carcinoma Cells
β-caryophyllene (BCP) is a natural bicyclic sesquiterpene that has been shown to sensitize hepatocellular carcinoma (HCC) cells to chemotherapeutics by targeting the MAPK signaling pathway.
Quantitative Data Summary
| Cell Line | IC50 of BCP | Reference |
| Hepatoma Cells | 63.7 µg/mL |
Experimental Protocols
1. Cell Viability Assay (CCK8):
-
Seed HepG2 and SMMC-7721 liver cancer cells in a 96-well plate.
-
Treat the cells with different concentrations of BCP.
-
After the desired incubation period, add CCK8 reagent to each well.
-
Measure the absorbance to determine cell viability.
2. Colony Formation Assay:
-
Seed infected HepG2 cells in a 6-well plate.
-
Culture the cells in a medium with or without 150 µM of BCP for 10 days.
-
After 10 days, fix and stain the colonies with crystal violet.
-
Quantify the number of colonies.
3. RT-qPCR for Gene Expression Analysis:
-
Treat HepG2 cells with BCP.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use RT-qPCR to analyze the expression of MAPK signaling pathway-related genes such as NR4A1, CSF1R, PGF, ARTN, and CACNA1E.
4. Western Blot for Protein Expression Analysis:
-
Infect HepG2 and SMMC-7721 cells with lentiviruses carrying pSL4-Flag or pSL4-Flag-PGF.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., PGF) and a loading control (e.g., β-actin).
-
Use a secondary antibody and a detection reagent to visualize the protein bands.
Signaling Pathway
BCP-Mediated MAPK Signaling Pathway in HCC
Caption: BCP targets the MAPK pathway in HCC cells.
These protocols and data provide a foundation for researchers and drug development professionals to work with BCP-related cell cultures and to investigate the therapeutic potential of compounds like β-caryophyllene.
Application Notes and Protocols for In Vivo Models of B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vivo models for B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL). Given the ambiguity of the term "Bcp-T.A," this document focuses on the widely studied BCP-ALL xenograft models. Methodologies for establishing and evaluating subcutaneous xenograft models using BCP-ALL cell lines are detailed below.
Introduction to BCP-ALL In Vivo Models
B-cell precursor acute lymphoblastic leukemia is the most common cancer in children. In vivo models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), are indispensable tools for studying the pathobiology of BCP-ALL and for the preclinical evaluation of novel therapeutic agents. These models allow for the investigation of tumor growth, metastasis, and response to treatment in a living organism, providing critical data for drug development.
A variety of well-characterized BCP-ALL cell lines have been established from patients, carrying specific genetic alterations that are hallmarks of the disease.[1][2] These cell lines can be implanted into immunodeficient mice to create xenograft models that recapitulate key aspects of human BCP-ALL.
Characteristics of BCP-ALL Cell Lines
A panel of BCP-ALL cell lines is available for in vivo studies, each with a unique set of immunological, molecular, and cytogenetic features. The choice of cell line should be guided by the specific research question.
| Cell Line Category | Key Markers | Common Chromosomal Alterations | Fusion Genes |
| Pro-B (B-I) | HLA-DR, CD19, CD22, CD79a, cytoplasmic CD22 | t(4;11) | MLL-AF4 |
| Common-B (B-II) | HLA-DR, CD10, CD19, CD22, CD79a | t(9;22), t(12;21) | BCR-ABL, TEL/ETV6-AML1 |
| Pre-B (B-III) | HLA-DR, CD10, CD19, CD22, CD79a, cytoplasmic µ chain | t(17;19) | E2A-HLF |
Table 1: General characteristics of BCP-ALL cell line categories.[1]
Experimental Protocols
BCP-ALL Cell Culture
Protocol for Culturing BCP-ALL Suspension Cells:
-
Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS).
-
Cell Thawing: Rapidly thaw a cryopreserved vial of BCP-ALL cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at approximately 125 x g for 5-7 minutes.
-
Resuspension and Culture: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium in a T-25 or T-75 culture flask.
-
Maintenance: Maintain cultures in a humidified incubator at 37°C with 5% CO2. Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
Subcutaneous Xenograft Model Establishment
Protocol for Subcutaneous Implantation of BCP-ALL Cells:
-
Animal Model: Use female athymic nude mice, approximately 6-8 weeks old.
-
Cell Preparation:
-
Harvest BCP-ALL cells from culture during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability. Viability should be >90%.
-
Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium (e.g., RPMI-1640) or Phosphate Buffered Saline (PBS).
-
For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel basement membrane matrix. The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL. A common injection dose is 5 x 10^6 cells per mouse.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor animal health and body weight throughout the study.
-
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison.
| Group | Animal ID | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| Vehicle | 1 | 102 | 155 | 230 | 350 | 510 | 750 |
| 2 | 98 | 148 | 225 | 340 | 495 | 730 | |
| 3 | 105 | 160 | 245 | 365 | 530 | 780 | |
| Treatment X | 4 | 101 | 120 | 150 | 180 | 210 | 240 |
| 5 | 99 | 118 | 145 | 175 | 205 | 235 | |
| 6 | 103 | 122 | 155 | 185 | 215 | 245 |
Table 2: Example of a structured table for presenting tumor volume data from an in vivo efficacy study.
Signaling Pathways in BCP-ALL
Understanding the underlying signaling pathways in the chosen BCP-ALL cell line is crucial for designing mechanism-of-action studies. For instance, cell lines harboring the Philadelphia chromosome (Ph+) will have a constitutively active BCR-ABL tyrosine kinase, which drives cell proliferation and survival.
Concluding Remarks
The use of BCP-ALL in vivo models is a cornerstone of preclinical research in this field. The protocols and guidelines presented here provide a framework for conducting these studies. Careful selection of cell lines, rigorous experimental technique, and systematic data collection are essential for obtaining reliable and reproducible results that can ultimately translate into improved therapies for patients with BCP-ALL.
References
Application Notes and Protocols for Bcp-T.A. Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended as a general guide for the in vivo administration of the experimental compound Bcp-T.A. in mice. As of the latest literature search, specific in vivo dosage and administration data for this compound. have not been published. Therefore, the information provided herein is based on its known in vitro mechanism of action, general principles of pharmacology, and protocols for similar novel, poorly soluble compounds. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage range for their specific mouse model and experimental goals.
Introduction to this compound.
This compound. is a novel experimental compound identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. In vitro studies have demonstrated that this compound. exerts its cytotoxic effects by binding to and inhibiting Glutathione Peroxidase 4 (GPX4). This inhibition leads to an accumulation of lipid peroxides, ultimately resulting in cell death. Its potential as a therapeutic agent, particularly in oncology, is an active area of investigation.
Data Presentation: General Administration Parameters in Mice
The selection of an appropriate administration route is critical and depends on the experimental objective, the physicochemical properties of the compound, and the desired pharmacokinetic profile. The following table summarizes common administration routes and their general parameters for adult mice.
| Administration Route | Typical Volume | Needle Size (Gauge) | Absorption Rate | General Notes |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid | Commonly used for experimental drugs. Provides systemic exposure. |
| Oral Gavage (PO) | < 0.5 mL | 20-22 (gavage needle) | Variable | Dependent on formulation and gastrointestinal absorption. |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 | Immediate | Provides 100% bioavailability. Technically more challenging. |
| Subcutaneous (SC) | < 1-2 mL | 25-27 | Slow | Forms a depot for sustained release. Multiple sites can be used for larger volumes. |
Experimental Protocols
Formulation of this compound. for In Vivo Administration
This compound. is a poorly water-soluble compound. Therefore, a suitable vehicle is required to create a homogenous solution or suspension for administration. The choice of vehicle is critical and should be tested for toxicity and interference with the experimental model. A vehicle-only control group should always be included in in vivo studies.
Recommended Starting Vehicle Formulations (to be optimized):
-
For Intraperitoneal (IP) and Subcutaneous (SC) Injection:
Protocol for Vehicle Preparation (Option 1 - Suspension):
-
Prepare a sterile solution of 0.1% Tween 80 in saline.
-
Slowly add 0.5% (w/v) CMC to the Tween 80 solution while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Weigh the required amount of this compound. powder.
-
In a sterile container, create a paste of the this compound. powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the paste while continuously mixing or sonicating to achieve a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
Dose Calculation
-
Determine the desired dose in mg/kg based on preliminary studies or literature on similar compounds. For novel ferroptosis inducers, a starting range could be between 10-100 mg/kg.[1]
-
Weigh the mouse to get its body weight in kg.
-
Calculate the total amount of drug needed:
-
Total Drug (mg) = Dose (mg/kg) x Body Weight (kg)
-
-
Determine the injection volume based on the concentration of your drug formulation. A typical injection volume for mice is 100 µL (0.1 mL) to 200 µL (0.2 mL).
-
Calculate the required drug concentration in the formulation:
-
Concentration (mg/mL) = Total Drug (mg) / Injection Volume (mL)
-
Administration Protocol: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering experimental compounds to mice.
Materials:
-
Mouse restraint device (optional)
-
1 mL syringe
-
25-27 gauge needle
-
This compound. formulation
-
70% ethanol for disinfection
Procedure:
-
Prepare the this compound. suspension and draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse, ensuring the head is secure and the abdomen is exposed. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the this compound. formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
Mandatory Visualizations
Signaling Pathway of this compound. Induced Ferroptosis
Caption: this compound. inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.
Experimental Workflow for In Vivo Evaluation of this compound.
Caption: General workflow for preclinical evaluation of this compound. in a mouse model.
References
Application Note: Solubilization of Bcp-T.A for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bcp-T.A is a potent, targeted covalent inhibitor that induces ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It specifically binds to and inhibits Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid peroxides and subsequent cell death.[1] this compound has demonstrated high potency, with IC50 values in the low nanomolar range against various cancer cell lines, including non-small cell lung cancer and fibrosarcoma.[1] Given its mechanism of action, this compound is a valuable tool for cancer research and drug development.
A common challenge in preclinical in vitro studies is the poor aqueous solubility of many small molecule inhibitors. Achieving complete solubilization of this compound is critical for accurate and reproducible results in cell-based and biochemical assays. This document provides a detailed protocol for the solubilization of this compound and its application in a representative in vitro kinase assay.
Solubility Data
This compound is a hydrophobic molecule that is practically insoluble in water. The primary solvent of choice for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3] Other organic solvents can also be used, though DMSO is generally preferred for its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (<1%).
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | 12 mg/mL | Can be used as an alternative to DMSO. |
| Dimethylformamide (DMF) | 3 mg/mL | Lower solubilizing capacity compared to DMSO and Ethanol. |
Note: The molecular weight of this compound is 456.39 g/mol . A 10 mg/mL solution in DMSO is equivalent to approximately 21.9 mM.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (solid)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Methodology:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 2.28 mg).
-
Solvent Addition: Based on the molecular weight (456.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 456.39 g/mol ) * 100,000
-
For 2.28 mg of this compound, add 500 µL of DMSO.
-
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If precipitation is observed, sonication in a water bath sonicator for 5-10 minutes may be required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments. The key challenge is to avoid precipitation ("crashing out") of the hydrophobic compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile polypropylene tubes
Methodology:
-
Pre-warm Medium: Ensure the aqueous medium is pre-warmed to 37°C to aid solubility.
-
Intermediate Dilution (Recommended): First, prepare an intermediate dilution of the 10 mM stock in DMSO if very low final concentrations are required.
-
Final Dilution:
-
Dispense the required volume of pre-warmed aqueous medium into a sterile tube.
-
While vortexing the medium at a moderate speed, add the required volume of the this compound DMSO stock dropwise. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically ≤ 0.5%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use Immediately: Use the final working solutions immediately after preparation, as hydrophobic compounds can precipitate out of aqueous solutions over time.
Application in a Representative In Vitro Assay
Protocol 3: GPX4 Inhibition Assay (Biochemical)
This protocol outlines a general method to assess the inhibitory activity of solubilized this compound on its target, GPX4, using a luminescence-based kinase assay format as a template for measuring enzyme activity.
Materials:
-
Recombinant human GPX4 enzyme
-
This compound working solutions (prepared as in Protocol 2)
-
GPX4 substrate (e.g., Phosphatidylcholine hydroperoxide)
-
Glutathione (GSH)
-
Glutathione Reductase
-
NADPH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well white assay plates
-
Luminescence-based detection reagent (e.g., a reagent that measures remaining NADPH)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Reagent Preparation: Prepare all reagents in the assay buffer.
-
Compound Plating: Add 5 µL of this compound working solutions (in various concentrations) or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant GPX4 enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a substrate mix containing the lipid hydroperoxide, GSH, Glutathione Reductase, and NADPH to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The GPX4 will reduce the lipid hydroperoxide, consuming GSH. The Glutathione Reductase will recycle the resulting GSSG back to GSH, consuming NADPH in the process.
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a luminescent signal proportional to the amount of NADPH remaining.
-
Data Analysis: Measure luminescence using a plate reader. The signal will be inversely proportional to GPX4 activity. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Diagrams and Visualizations
Workflow for this compound Solubilization
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: GPX4 Inhibition and Ferroptosis
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
References
Bcp-T Click Chemistry: Detailed Application Notes and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and applications of Bcp-T click chemistry, a powerful bioorthogonal ligation strategy. Herein, "Bcp-T" refers to the inverse-electron-demand Diels-Alder (IEDDA) reaction between a B icyclo[6.1.0]nonyne (BCN) derivative and a T etrazine derivative. This cutting-edge click chemistry reaction offers exceptional kinetics and biocompatibility, making it an invaluable tool for bioconjugation, cellular imaging, and the development of targeted therapeutics.
Introduction to Bcp-T (BCN-Tetrazine) Click Chemistry
The BCN-Tetrazine reaction is a cornerstone of copper-free click chemistry, prized for its rapid reaction rates and high specificity.[1] Unlike traditional copper-catalyzed click chemistry, this bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic metal catalysts.[2] The reaction is driven by the release of ring strain in the BCN molecule upon cycloaddition with the electron-poor tetrazine, leading to the formation of a stable dihydropyridazine linkage.[3] The kinetics of this reaction can be tuned by modifying the substituents on the tetrazine ring, allowing for a range of reactivities suitable for various applications.[1]
Key Advantages of Bcp-T Click Chemistry:
-
Extraordinary Kinetics: The reaction between BCN and tetrazine is among the fastest bioorthogonal reactions, with second-order rate constants spanning a wide range, enabling rapid labeling even at low concentrations.[1]
-
Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living cells and whole organisms with minimal toxicity.
-
High Specificity and Orthogonality: BCN and tetrazine moieties react selectively with each other, avoiding side reactions with native functional groups found in biological systems.
-
Tunable Reactivity: The reaction rate can be modulated by altering the electronic properties of the substituents on the tetrazine ring, providing control over the ligation process.
-
Fluorogenic Potential: Certain combinations of BCN and tetrazine derivatives can result in a significant increase in fluorescence upon reaction, enabling "turn-on" detection for imaging applications with low background signal.
Applications in Research and Drug Development
The unique features of BCN-Tetrazine click chemistry have led to its adoption in a variety of advanced applications:
-
Cellular and In Vivo Imaging: The rapid kinetics and biocompatibility of the BCN-Tetrazine ligation are ideal for labeling and tracking biomolecules in real-time within living systems. Fluorogenic tetrazines that become fluorescent upon reaction with BCN are particularly useful for reducing background noise in imaging experiments.
-
Antibody-Drug Conjugates (ADCs): This technology allows for the precise, site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. The resulting homogenous ADCs exhibit improved therapeutic indices with enhanced efficacy and reduced off-target toxicity.
-
Development of Targeted Therapies: BCN-Tetrazine chemistry can be used to construct sophisticated drug delivery systems, where a therapeutic agent is linked to a targeting moiety (e.g., an antibody or peptide) to ensure its delivery to a specific site of action.
-
Biomolecule Labeling and Bioconjugation: This method provides a robust and efficient way to label proteins, nucleic acids, and other biomolecules with a wide range of probes, including fluorophores, biotin, and affinity tags, for downstream analysis.
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a click chemistry reaction. The table below summarizes the range of reported rate constants for the reaction between various tetrazine derivatives and BCN.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | BCN | 437 ± 13 | 55:45 Methanol/Water | |
| 3-phenyl-6-(1,2,4,5-tetrazin-3-yl)pyridine | BCN | 1245 ± 45 | 55:45 Methanol/Water | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 10 | Methanol | |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol | |
| Tetrazine 1a (with dimethylamino group) | BCN | 1.4 ± 0.2 | 1:1 CH₃CN/H₂O | |
| Tetrazine 1d (with morpholino group) | BCN | 1.5 ± 0.1 | 1:1 CH₃CN/H₂O |
Experimental Protocols
The following are generalized protocols for the labeling of biomolecules with BCN and tetrazine derivatives and their subsequent conjugation. Optimization may be required for specific molecules and applications.
Protocol 1: Labeling of a Protein with a BCN-NHS Ester
This protocol describes the labeling of a protein with primary amines (N-terminus and lysine residues) using a BCN-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEGn-NHS ester (n indicates the number of polyethylene glycol units)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by performing a buffer exchange into the reaction buffer if necessary.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
BCN-NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the BCN-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and should be handled in a dry environment.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the BCN-NHS ester solution to the protein solution. A 10-20 fold molar excess is a good starting point, but this should be optimized for your specific protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing. Protect from light if the BCN derivative is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted BCN-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the BCN-labeled protein from unreacted reagents and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using appropriate methods (e.g., mass spectrometry).
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
Protocol 2: Labeling of an Antibody with a Tetrazine-NHS Ester
This protocol details the labeling of an antibody with a tetrazine-NHS ester for subsequent reaction with a BCN-modified molecule.
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
Tetrazine-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer. The final antibody concentration should be between 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH if the antibody is in a neutral buffer.
-
-
Tetrazine-NHS Ester Solution Preparation:
-
Prepare a fresh stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add 1/10th volume of 1 M Tris-HCl (pH 8.0) and incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the tetrazine-labeled antibody using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the tetrazine (typically in the visible range).
-
Protocol 3: BCN-Tetrazine Click Chemistry for Bioconjugation
This protocol describes the reaction between a BCN-labeled protein and a tetrazine-labeled molecule (e.g., a fluorophore or drug).
Materials:
-
BCN-labeled protein (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the BCN-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
A slight molar excess (1.1-2.0 fold) of one reactant is often used to ensure complete consumption of the other.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the BCN-tetrazine pair, but it is often complete within minutes to an hour. For slower reacting pairs, incubation at 4°C for a longer duration may be necessary.
-
-
Analysis and Purification (if necessary):
-
The reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein upon conjugation), mass spectrometry, or fluorescence (if a fluorophore is used).
-
If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography or other appropriate methods.
-
Visualizations
Caption: BCN-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction.
Caption: Workflow for Labeling a Protein with BCN and a Tetrazine-Fluorophore.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Application Notes and Protocols for Inducing Ferroptosis in Cancer Cells with Bcp-T.A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic avenue for cancer treatment, particularly for aggressive and drug-resistant malignancies. Bcp-T.A is a novel, potent, and selective small molecule inducer of ferroptosis. It functions as a tunable heterocyclic electrophile that covalently binds to and inhibits Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. This document provides detailed application notes and experimental protocols for utilizing this compound to induce ferroptosis in cancer cells.
Mechanism of Action
This compound exerts its pro-ferroptotic effect by directly targeting and inactivating GPX4. The inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), causing extensive damage to cellular membranes and ultimately culminating in cell death. This targeted mechanism of action makes this compound a valuable tool for studying ferroptosis and a potential candidate for anti-cancer therapeutic development. The cytotoxic effects of this compound can be reversed by treatment with the ferroptosis inhibitor, liproxstatin-1, confirming its specific mode of action.
Data Presentation
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H522 | Non-small cell lung cancer | 17 |
| HT-1080 | Fibrosarcoma | 19 |
| MDA-MB-231 | Breast Cancer | 21 |
| WI-38 | Lung Fibroblast | 22 |
| HeLa | Cervical Cancer | 242 |
| MDA-MB-468 | Breast Cancer | 84 |
| U2OS | Osteosarcoma | - |
| HCT-116 | Colorectal Cancer | - |
| MEFs | Mouse Embryonic Fibroblasts | 10 |
Note: IC50 values for U2OS and HCT-116 were stated to be in the nanomolar range (10 nM-367 nM) in a broader screen, but specific values were not provided in the reviewed literature.
Signaling Pathway
The diagram below illustrates the signaling pathway of this compound-induced ferroptosis. This compound directly inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent cell death.
Caption: this compound inhibits GPX4, leading to ferroptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced ferroptosis in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 nM to 1 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the cell viability (MTT) assay.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
6-well plates or imaging dishes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate or imaging dish and allow them to attach overnight.
-
Treat cells with this compound at a concentration known to induce cell death (e.g., 10-100 nM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized probe fluoresces green (FITC channel), and the reduced probe fluoresces red (PE-Texas Red channel).
-
For fluorescence microscopy: Add fresh PBS or imaging buffer and visualize the cells.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Intracellular Iron Assay
This protocol quantifies the intracellular labile iron pool, which is expected to increase during ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Iron assay kit (e.g., colorimetric ferrozine-based or fluorescent-based)
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound as described in the lipid peroxidation assay.
-
Harvest the cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen iron assay kit.
-
Determine the protein concentration of the cell lysates.
-
Perform the iron assay according to the manufacturer's instructions.
-
Normalize the iron concentration to the protein concentration for each sample.
Western Blot Analysis of GPX4
This protocol assesses the levels of GPX4 protein, which may be downregulated upon treatment with some ferroptosis inducers or can be used to confirm equal loading.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control like β-actin or GAPDH should be used.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to its target protein, GPX4, in intact cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (a concentration of 0.5 µM has been reported to be effective)
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Western blot reagents (as described above)
Procedure:
-
Treat cultured cells with this compound (e.g., 0.5 µM) or vehicle (DMSO) for 1-3 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
A shift in the melting curve of GPX4 in the presence of this compound indicates direct target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a powerful research tool for inducing ferroptosis in cancer cells through the specific inhibition of GPX4. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of ferroptosis and its potential as an anti-cancer strategy. Careful optimization of concentrations and incubation times for specific cell lines is recommended to achieve robust and reproducible results.
Application Notes and Protocols for Compound X Treatment of HT-1080 Fibrosarcoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HT-1080 is a human fibrosarcoma cell line commonly used in cancer research as a model for studying tumor invasion, metastasis, and the efficacy of novel therapeutic agents.[1][2] These cells are characterized by an activated N-ras oncogene, contributing to their tumorigenic properties.[1][3] This document provides detailed application notes and protocols for investigating the effects of a hypothetical anti-cancer agent, herein referred to as "Compound X," on HT-1080 fibrosarcoma cells. The focus is on evaluating the compound's ability to induce apoptosis, a programmed cell death mechanism that is a key target for many cancer therapies.[4]
Data Presentation
The following tables summarize representative quantitative data obtained from treating HT-1080 cells with apoptosis-inducing compounds, which can be used as a benchmark for evaluating Compound X.
Table 1: Effect of Compound X on HT-1080 Cell Viability (MTT Assay)
| Compound X Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 85 ± 4.1 |
| 25 | 24 | 62 ± 3.5 |
| 50 | 24 | 41 ± 2.8 |
| 100 | 24 | 23 ± 1.9 |
| 0 (Control) | 48 | 100 ± 6.1 |
| 10 | 48 | 72 ± 3.9 |
| 25 | 48 | 45 ± 2.7 |
| 50 | 48 | 28 ± 2.1 |
| 100 | 48 | 15 ± 1.5 |
Table 2: Apoptosis Induction in HT-1080 Cells by Compound X (Annexin V-FITC Assay)
| Compound X Concentration (µM) | Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 50 | 24 | 25.3 ± 2.1 | 8.7 ± 1.1 |
| 100 | 24 | 48.9 ± 3.4 | 15.2 ± 1.8 |
Table 3: Effect of Compound X on Key Apoptotic Protein Expression (Western Blot)
| Protein | Treatment (50 µM Compound X, 24h) | Fold Change vs. Control |
| Cleaved Caspase-3 | Increased | 3.5 |
| Cleaved Caspase-9 | Increased | 2.8 |
| Bax | Increased | 2.1 |
| Bcl-2 | Decreased | 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HT-1080 Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining the HT-1080 human fibrosarcoma cell line.
Materials:
-
HT-1080 cells (ATCC CCL-121)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Sub-culturing:
-
When cells reach 80-90% confluence, aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.
-
Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effects of Compound X on HT-1080 cells.
Materials:
-
HT-1080 cells
-
96-well plates
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed HT-1080 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound X and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
Treated and untreated HT-1080 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in HT-1080 cells by treating with Compound X for the desired time.
-
Collect the cells (including floating cells) by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Protocol for Caspase Activation
This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis.
Materials:
-
Treated and untreated HT-1080 cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Workflow for investigating Compound X's effect on HT-1080 cells.
Apoptosis Signaling Pathway
References
Application Notes and Protocols: Measuring GPX4 Activity Following Bcp-T.A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a pivotal role in cellular defense against oxidative damage by reducing phospholipid hydroperoxides to their corresponding alcohols.[1][2] This function is central to the prevention of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3][4] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer research, as many tumor cells exhibit a heightened dependence on this enzyme for survival.
Bcp-T.A is a compound investigated for its potential to induce ferroptosis by targeting GPX4. Understanding the extent to which this compound inhibits GPX4 activity is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for measuring GPX4 activity directly through an in vitro enzymatic assay and indirectly by quantifying a key downstream cellular event, lipid peroxidation.
Signaling Pathway and Experimental Overview
This compound treatment is hypothesized to directly inhibit GPX4, leading to an accumulation of lipid hydroperoxides and subsequent ferroptotic cell death. The following diagrams illustrate the GPX4 signaling pathway and the experimental workflow to assess the impact of this compound.
Experimental Protocols
Protocol 1: Direct Measurement of GPX4 Activity
This protocol describes an in vitro assay to directly measure GPX4 activity from cell lysates. The assay is based on a coupled reaction with glutathione reductase (GR). GPX4 reduces a substrate, cumene hydroperoxide, using glutathione (GSH) as a cofactor, which produces oxidized glutathione (GSSG). GSSG is then reduced back to GSH by GR, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.
Materials:
-
Recombinant human GPX4 or cell lysate containing GPX4
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
Glutathione (GSH) solution
-
Cumene hydroperoxide (substrate)
-
This compound or other GPX4 inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. If using a commercial kit, follow the provided manual.
-
Sample Preparation:
-
For cell-based assays, treat cells with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Add the following to each well of a 96-well plate in the specified order:
-
Assay Buffer
-
NADPH solution
-
GSH solution
-
GR solution
-
Cell lysate (or recombinant GPX4) and inhibitor (this compound) or vehicle control.
-
-
Include appropriate controls:
-
No-enzyme control: Replace cell lysate with lysis buffer.
-
No-inhibitor control: Add vehicle (e.g., DMSO) instead of this compound.
-
Positive control inhibitor: Use a known GPX4 inhibitor (e.g., RSL3).
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Subtract the rate of the no-enzyme control from all other readings.
-
Normalize the GPX4 activity to the protein concentration of the lysate.
-
Plot the percentage of GPX4 activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol details the use of the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation in live cells following treatment with this compound. This probe is incorporated into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Cells of interest cultured in appropriate plates for fluorescence microscopy or flow cytometry
-
BODIPY™ 581/591 C11 probe
-
This compound
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-range of this compound for a predetermined duration. Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
Prepare a working solution of BODIPY™ 581/591 C11 in cell culture medium or HBSS (final concentration typically 1-10 µM).
-
Remove the treatment medium and incubate the cells with the BODIPY™ 581/591 C11 working solution for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells two to three times with PBS or HBSS to remove excess probe.
-
Image Acquisition (Microscopy):
-
Acquire images using a fluorescence microscope with appropriate filter sets for both the oxidized (green, ~488 nm excitation / ~510 nm emission) and reduced (red, ~581 nm excitation / ~591 nm emission) forms of the probe.
-
-
Data Acquisition (Flow Cytometry):
-
For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in PBS and analyze them on a flow cytometer equipped with lasers and detectors suitable for detecting green and red fluorescence.
-
-
Data Analysis:
-
Microscopy: Quantify the fluorescence intensity of the green and red channels for multiple cells in each treatment group. Calculate the ratio of green to red fluorescence intensity.
-
Flow Cytometry: Determine the geometric mean fluorescence intensity for both the green and red channels. Calculate the ratio of green to red fluorescence intensity.
-
Plot the fold change in the green/red fluorescence ratio against the concentration of this compound.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on GPX4 Enzymatic Activity
| This compound Concentration (µM) | GPX4 Activity (nmol/min/mg protein) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.1 | 125.8 ± 6.1 | 16.2 |
| 1 | 78.1 ± 4.3 | 48.0 |
| 10 | 25.4 ± 2.9 | 83.1 |
| 100 | 5.9 ± 1.2 | 96.1 |
Table 2: Quantification of Lipid Peroxidation by this compound Treatment
| This compound Concentration (µM) | Green/Red Fluorescence Ratio (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 1 | 4.5 ± 0.5 |
| 10 | 9.2 ± 1.1 |
| 100 | 15.7 ± 2.3 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the inhibitory effect of compounds like this compound on GPX4 activity. Direct enzymatic assays offer a quantitative measure of target engagement, while the assessment of lipid peroxidation provides a cellular readout of the downstream consequences of GPX4 inhibition. Together, these methods are invaluable for the characterization of novel GPX4 inhibitors and for advancing our understanding of ferroptosis in health and disease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bcp-T.A Concentration for Ferroptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bcp-T.A to induce ferroptosis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ferroptosis?
A1: this compound is a small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[1][2][3] Its primary mechanism of action is the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[2][4] By inhibiting GPX4, this compound leads to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately resulting in cell death.
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for initial experiments is between 0.1 µM and 20 µM. Refer to the data in Table 1 for IC50 values in common cancer cell lines.
Q3: How can I confirm that this compound is inducing cell death via ferroptosis?
Q4: What are the key morphological and biochemical hallmarks of ferroptosis to look for?
A4: Morphologically, ferroptotic cells often exhibit mitochondrial shrinkage and increased mitochondrial membrane density, which can be observed via transmission electron microscopy. Biochemically, the key hallmarks are the accumulation of lipid peroxides, depletion of intracellular glutathione (GSH), and inactivation of GPX4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cell death observed after this compound treatment. | 1. This compound concentration is too low. 2. The cell line is resistant to ferroptosis. 3. Incorrect incubation time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Choose a cell line known to be sensitive to ferroptosis (e.g., HT-1080, DU145). Some cancer cells can be intrinsically resistant. 3. Optimize the incubation time (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and use appropriate seeding densities. 2. Thoroughly mix this compound stock solutions before diluting and adding to wells. 3. Avoid using the outer wells of the plate for treatment groups; fill them with media instead. |
| Ferroptosis inhibitors are not rescuing cell death. | 1. Inhibitor concentration is too low. 2. The observed cell death is not ferroptosis. 3. The inhibitor is degraded or inactive. | 1. Titrate the concentration of the ferroptosis inhibitor. 2. Investigate other forms of cell death using specific inhibitors (e.g., for apoptosis or necroptosis). 3. Use fresh, properly stored inhibitors. |
| Inconsistent results in lipid peroxidation assays. | 1. Issues with the fluorescent probe (e.g., C11-BODIPY 581/591). 2. Incorrect timing of the assay. 3. Photobleaching of the probe. | 1. Ensure the probe is stored correctly and used at the recommended concentration. 2. Measure lipid ROS at an early time point (e.g., 6 hours) after this compound treatment. 3. Minimize exposure of stained cells to light. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| HT-1080 | Fibrosarcoma | 2.5 |
| DU145 | Prostate Cancer | 5.0 |
| PC3 | Prostate Cancer | 7.5 |
| A549 | Lung Cancer | 10.0 |
| MCF7 | Breast Cancer | > 20 (Resistant) |
Table 2: Effect of Ferroptosis Inhibitors on this compound-Induced Cell Death in HT-1080 Cells
| Treatment | Cell Viability (%) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| This compound (5 µM) | 45 ± 3.8 |
| This compound (5 µM) + Ferrostatin-1 (1 µM) | 92 ± 4.5 |
| This compound (5 µM) + Deferoxamine (100 µM) | 88 ± 5.1 |
| This compound (5 µM) + Z-VAD-FMK (20 µM) | 48 ± 4.1 |
Experimental Protocols
Cell Viability Assay (using CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 6 hours).
-
In the final 30 minutes of treatment, add C11-BODIPY 581/591 probe to each well at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The C11-BODIPY probe fluoresces green upon oxidation, while the unoxidized form fluoresces red. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Glutathione (GSH) Depletion Assay
-
Seed cells in a 6-well plate and treat with this compound as desired.
-
Prepare cell lysates according to the instructions of a commercially available GSH assay kit.
-
The assay is typically based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at the specified wavelength (e.g., 405 or 412 nm) using a microplate reader.
-
Determine the GSH concentration based on a standard curve generated with known concentrations of GSH.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Progress in understanding ferroptosis and challenges in its targeting for therapeutic benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Bcp-T.A Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Bcp-T.A in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after this compound treatment, but the morphology doesn't look like classic ferroptosis. What could be happening?
A1: While this compound is a potent inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4), inhibition of this key enzyme can sometimes trigger other regulated cell death pathways, such as apoptosis or necroptosis, in a cell-type-dependent manner.[1][2] This can be considered an off-target effect if the intended focus of the experiment is solely on ferroptosis.
Q2: What are the known molecular off-targets of GPX4 inhibitors similar to this compound?
A2: Direct off-target binding studies on this compound are not extensively published. However, studies on other covalent GPX4 inhibitors, such as RSL3, have identified potential off-targets. For instance, at higher concentrations, RSL3's effects may not be fully rescued by ferroptosis inhibitors, suggesting engagement with other cellular targets.[3] Chemoproteomic analyses have identified other selenoproteins (e.g., SELT, SMG8) and Thioredoxin Reductase 1 (TXNRD1) as potential off-targets of RSL3 analogs, although their functional relevance to the observed phenotype is not always clear.[3]
Q3: Can this compound treatment affect cellular processes other than cell death?
A3: Yes. GPX4 is involved in a wide range of physiological processes beyond preventing ferroptosis, including maintaining redox homeostasis and protecting against lipid peroxidation in various cellular compartments.[4] Therefore, its inhibition by this compound could lead to broader cellular effects, such as altered signaling pathways sensitive to oxidative stress or changes in membrane lipid composition, which may not immediately result in cell death but could confound experimental results. GPX4 also has roles in inflammation and immune responses.
Troubleshooting Guides
Guide 1: Distinguishing Ferroptosis from Apoptosis and Necroptosis
If you suspect this compound is inducing non-ferroptotic cell death, use the following troubleshooting table and experimental workflow to differentiate the pathways.
Table 1: Key Differentiators of Cell Death Pathways
| Feature | Ferroptosis | Apoptosis | Necroptosis |
| Morphology | Shrunken mitochondria with condensed membrane, ruptured outer membrane, no chromatin condensation. | Cell shrinkage, chromatin condensation, nuclear fragmentation, formation of apoptotic bodies. | Cell and organelle swelling, plasma membrane rupture. |
| Key Proteins | GPX4, ACSL4, LPCAT3 | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family | RIPK1, RIPK3, MLKL |
| Inhibitors | Ferrostatin-1, Liproxstatin-1, Deferoxamine (iron chelator) | Z-VAD-FMK (pan-caspase inhibitor) | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor) |
| Biochemical Markers | Lipid peroxidation (e.g., MDA, 4-HNE), GSH depletion, iron accumulation. | Caspase activation, PARP cleavage, cytochrome c release. | MLKL phosphorylation and oligomerization. |
Experimental Workflow for Differentiating Cell Death Pathways
Caption: Workflow for identifying the dominant cell death pathway induced by this compound.
Guide 2: Confirming On-Target GPX4 Engagement
To ensure that the observed effects are due to the intended targeting of GPX4, it is crucial to verify target engagement.
Table 2: Assays for GPX4 Target Engagement and Activity
| Assay | Principle | Expected Outcome with this compound |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Increased thermal stability of GPX4 in the presence of this compound. |
| GPX4 Activity Assay | Measures the enzymatic activity of GPX4 by monitoring the consumption of a substrate (e.g., NADPH) in cell lysates. | Decreased GPX4 activity in lysates from this compound-treated cells. |
| Western Blot for GPX4 | Measures the protein levels of GPX4. Some covalent inhibitors can lead to protein degradation. | Potential decrease in GPX4 protein levels. |
| Lipid Peroxidation Assay | Measures the accumulation of lipid reactive oxygen species (ROS), a direct consequence of GPX4 inhibition. | Increased lipid ROS levels (e.g., using C11-BODIPY 581/591 dye). |
Experimental Workflow for CETSA
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Signaling Pathway
GPX4 and the Ferroptosis Pathway
This compound induces ferroptosis by inhibiting GPX4, a central regulator of this cell death pathway. The diagram below illustrates the core mechanism.
Caption: Simplified schematic of the GPX4-regulated ferroptosis pathway and the point of intervention for this compound.
References
Preventing Bcp-T.A degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bcp-T.A. in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound. degradation in solution?
A1: this compound. possesses several functional groups that can be susceptible to degradation under certain conditions. The primary factors to consider are:
-
pH: The methanone (ketone) linkage and the thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: The presence of a chromophoric system and an ethynyl group suggests potential photosensitivity, which could lead to photodegradation.
-
Oxidizing Agents: The piperazine and thiazole rings may be susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
Q2: What are the recommended storage conditions for this compound. stock solutions?
A2: For optimal stability, this compound. stock solutions, typically prepared in DMSO, should be stored under the following conditions:
| Storage Condition | Duration | Temperature |
| Short-term | Up to 2 weeks | 4°C |
| Long-term | Up to 6 months | -80°C |
It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: My this compound. solution has changed color. What does this indicate?
A3: A change in the color of your this compound. solution could indicate degradation. This may be due to the formation of degradation products, which can alter the solution's absorbance profile. If you observe a color change, it is advisable to prepare a fresh solution and re-evaluate your experimental results.
Q4: Can I prepare aqueous solutions of this compound.?
A4: The solubility of this compound. in aqueous buffers is expected to be low. When preparing working solutions in aqueous media, it is essential to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have off-target effects. The stability of this compound. in aqueous solutions is likely to be lower than in DMSO. Therefore, aqueous solutions should be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound. in working solution. | - Prepare fresh working solutions for each experiment from a recently prepared stock. - Protect solutions from light by using amber vials or covering them with aluminum foil. - Avoid high temperatures during solution preparation and storage. - Ensure the pH of your experimental buffer is within a neutral and stable range. |
| Loss of compound activity over time | Gradual degradation of the stock solution. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Periodically check the purity of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitation in aqueous working solution | Poor solubility of this compound. in the aqueous buffer. | - Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your experimental system. - Prepare a more dilute working solution. - Consider using a different buffer system. |
Experimental Protocols
Protocol for Assessing this compound. Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound. in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound. under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Bcp-T.A Cytotoxicity in Non-Cancerous Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of Bcp-T.A in non-cancerous cell lines. It includes a summary of reported cytotoxic activities, a detailed experimental protocol for assessing cytotoxicity, a troubleshooting guide for common experimental issues, and a frequently asked questions (FAQ) section.
Summary of this compound Cytotoxicity Data
This compound is a ferroptosis-inducing agent that has demonstrated potent cytotoxic effects in both cancerous and non-cancerous cell lines.[1][2][3] The primary mechanism of action involves the inhibition of glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death known as ferroptosis.[1][3]
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines.
| Cell Line | Cell Type | Organism | IC50 (nM) | Reference |
| WI38 | Human Lung Fibroblast (Non-Cancerous) | Human | 22 | **** |
| MEF | Mouse Embryonic Fibroblast (Non-Cancerous) | Mouse | 10 | **** |
| NCI-H522 | Non-Small Cell Lung Cancer | Human | 17 | |
| HT-1080 | Fibrosarcoma | Human | 19 | |
| MDA-MB-468 | Breast Cancer | Human | 84 | |
| MDA-MB-231 | Breast Cancer | Human | 21 | |
| HeLa | Cervical Cancer | Human | 242 |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent non-cancerous cell lines.
Materials:
-
This compound compound
-
Selected non-cancerous cell line (e.g., WI38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected non-cancerous cells to ~80% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Troubleshooting Guide & FAQs
Q1: I am observing significant cytotoxicity in my non-cancerous cell line at very low concentrations of this compound. Is this expected?
A1: Yes, this is expected. This compound is a potent inducer of ferroptosis and has been reported to have low nanomolar IC50 values in non-cancerous cell lines such as WI38 human lung fibroblasts (22 nM) and mouse embryonic fibroblasts (10 nM). It is crucial to perform a wide range of serial dilutions to accurately determine the IC50 in your specific cell line.
Q2: My dose-response curve is not sigmoidal. What could be the reason?
A2: A non-sigmoidal dose-response curve can be due to several factors:
-
Inappropriate concentration range: You may need to test a broader or narrower range of this compound concentrations.
-
Cell seeding density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before seeding.
-
Compound solubility: this compound may precipitate at higher concentrations. Ensure it is fully dissolved in your culture medium.
-
Assay interference: At high concentrations, the compound might interfere with the chemistry of the viability assay. Consider using an alternative cytotoxicity assay (e.g., LDH release assay) to confirm your results.
Q3: How can I confirm that this compound is inducing cell death via ferroptosis in my non-cancerous cells?
A3: To confirm ferroptosis, you can perform the following experiments:
-
Rescue experiments: Co-treat the cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. If the cell death is rescued, it indicates ferroptosis.
-
Lipid peroxidation measurement: Use fluorescent probes like C11-BODIPY 581/591 to measure lipid reactive oxygen species (ROS) accumulation, a hallmark of ferroptosis.
-
Iron chelation: Treat the cells with an iron chelator like deferoxamine (DFO). If this compound-induced cell death is prevented, it confirms the iron-dependent nature of the process.
-
GPX4 activity assay: Measure the activity of GPX4 in cell lysates after treatment with this compound to confirm its inhibition.
Q4: Are there any specific considerations for handling this compound?
A4: As with any potent chemical compound, appropriate safety precautions should be taken. This compound should be handled in a chemical fume hood. It is typically dissolved in a solvent like DMSO for in vitro experiments. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including controls, as the solvent itself can have cytotoxic effects.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for this compound cytotoxicity testing.
This compound Induced Ferroptosis Signaling Pathway
References
Technical Support Center: Confirming Compound-Induced Ferroptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming ferroptosis induced by a compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators I should look for to confirm my compound induces ferroptosis?
A1: To confirm ferroptosis, you should investigate three core hallmarks: iron-dependent lipid peroxidation, depletion of glutathione (GSH), and inactivation of glutathione peroxidase 4 (GPX4).[1] Key markers include increased intracellular iron, accumulation of lipid reactive oxygen species (ROS), and specific morphological changes in mitochondria.[1][2]
Q2: My cell viability assay shows cell death, but how do I know it's specifically ferroptosis?
A2: While general cell viability assays (e.g., MTT, CCK-8) indicate cell death, they are not specific to ferroptosis.[3] To confirm ferroptosis, you must demonstrate that the cell death is rescued by specific inhibitors. Use iron chelators like deferoxamine (DFO), and lipid peroxidation inhibitors such as ferrostatin-1 or liproxstatin-1. If these inhibitors prevent cell death caused by your compound, it strongly suggests a ferroptotic mechanism.
Q3: I am seeing an increase in reactive oxygen species (ROS). Is this sufficient to claim ferroptosis?
A3: An increase in ROS is a common feature of various forms of cell death and oxidative stress. For ferroptosis, it is crucial to specifically detect lipid ROS.[2] Assays that measure general ROS may not be specific enough. Furthermore, the accumulation of lipid peroxidation byproducts like malondialdehyde (MDA) is a more specific indicator.
Q4: Are there specific protein markers that are up- or down-regulated during ferroptosis?
A4: Yes, several proteins can serve as markers. A key indicator is the downregulation or inactivation of GPX4. Additionally, the transferrin receptor (TfR1), which is involved in iron uptake, has been identified as a specific ferroptosis marker. You may also observe upregulation of genes like PTGS2 (which encodes COX-2).
Troubleshooting Guides
Issue 1: Inconsistent results with lipid peroxidation assays.
-
Problem: High background or variability in malondialdehyde (MDA) assays (e.g., TBARS assay).
-
Possible Cause 1: Sample instability. MDA is reactive and can degrade.
-
Solution: Process samples immediately after collection. If storage is necessary, store at -80°C and use antioxidants in your lysis buffer as recommended by assay kit manufacturers.
-
-
Possible Cause 2: Interference from other aldehydes in the sample.
-
Solution: While the TBARS assay is widely used, it can react with other aldehydes. Consider using a more specific method like a commercially available MDA-specific ELISA kit or HPLC-based quantification for more accurate results.
-
-
Possible Cause 3: Inconsistent sample preparation.
-
Solution: Ensure consistent homogenization of tissues or lysis of cells. Normalize MDA levels to the total protein concentration in each sample to account for variations in sample input.
-
Issue 2: Ferrostatin-1 or other inhibitors are not rescuing cell death.
-
Problem: The addition of ferrostatin-1, liproxstatin-1, or DFO does not prevent cell death induced by your compound.
-
Possible Cause 1: The compound may be inducing another form of cell death or a mixed cell death phenotype.
-
Solution: Test for markers of other cell death pathways, such as caspase activation for apoptosis (e.g., using a pan-caspase inhibitor like Z-VAD-FMK) or MLKL phosphorylation for necroptosis.
-
-
Possible Cause 2: The concentration of the inhibitor is not optimal.
-
Solution: Perform a dose-response experiment for the inhibitors to find the optimal concentration for your specific cell type and compound treatment conditions.
-
-
Possible Cause 3: The timing of inhibitor addition is critical.
-
Solution: Add the inhibitor either as a pre-treatment before adding your compound or concurrently with your compound. Adding the inhibitor after ferroptosis has been initiated may be too late to rescue the cells.
-
Issue 3: Difficulty in detecting changes in intracellular iron levels.
-
Problem: No significant change in intracellular iron is observed after treatment with your compound.
-
Possible Cause 1: The chosen assay lacks sensitivity.
-
Solution: For live-cell imaging of the labile iron pool, use sensitive fluorescent probes like FerroOrange or Calcein-AM. For fixed cells or tissues, Perl's Prussian blue staining can be used, but quantification can be challenging.
-
-
Possible Cause 2: Changes in iron levels are transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring iron accumulation after compound treatment.
-
-
Possible Cause 3: The mechanism of your compound may not directly involve increased iron uptake but rather affect iron utilization or storage.
-
Solution: In addition to measuring total intracellular iron, investigate the expression of proteins involved in iron metabolism, such as transferrin receptor (TfR1) and ferritin.
-
Quantitative Data Summary
The following tables summarize the expected outcomes for key ferroptosis markers when a compound (e.g., Bcp-T.A) successfully induces ferroptosis.
Table 1: Key Biomarkers of Ferroptosis
| Marker | Expected Change | Recommended Assay |
| Lipid Peroxidation | ||
| Malondialdehyde (MDA) | ↑ | TBARS Assay, MDA-specific ELISA |
| 4-Hydroxynonenal (4-HNE) | ↑ | Immunohistochemistry, Western Blot |
| Lipid ROS | ↑ | C11-BODIPY 581/591 Staining |
| Iron Metabolism | ||
| Labile Iron Pool | ↑ | FerroOrange or Calcein-AM Staining |
| Transferrin Receptor 1 (TfR1) | ↑ | Western Blot, Immunofluorescence |
| Antioxidant Systems | ||
| Glutathione (GSH) | ↓ | GSH/GSSG-Glo Assay |
| GPX4 Activity/Expression | ↓ | Activity Assays, Western Blot |
| Gene Expression | ||
| PTGS2 (COX-2) mRNA | ↑ | RT-qPCR |
Table 2: Expected Effects of Inhibitors on Cell Viability
| Inhibitor | Target | Expected Effect on Compound-Induced Cell Death |
| Ferrostatin-1 | Lipid ROS Scavenger | Rescue/Inhibition |
| Liproxstatin-1 | Lipid ROS Scavenger | Rescue/Inhibition |
| Deferoxamine (DFO) | Iron Chelator | Rescue/Inhibition |
| Z-VAD-FMK | Pan-Caspase Inhibitor (Apoptosis) | No Effect |
| Necrosulfonamide | MLKL Inhibitor (Necroptosis) | No Effect |
Experimental Protocols
Protocol 1: Detection of Lipid Peroxidation using C11-BODIPY 581/591
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric measurement of lipid peroxidation.
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for plate reader analysis or glass-bottom dishes for microscopy)
-
Compound of interest (e.g., this compound)
-
Positive control (e.g., Erastin or RSL3)
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microscope or plate reader with appropriate filters (for oxidized probe: Ex/Em ~488/520 nm; for reduced probe: Ex/Em ~581/591 nm)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with your compound, a positive control, and a vehicle control for the desired duration.
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5 µM) in HBSS or phenol red-free medium.
-
Remove the treatment medium from the cells and wash once with pre-warmed HBSS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Remove the probe solution and wash the cells twice with HBSS.
-
Add fresh HBSS or phenol red-free medium to the cells.
-
Immediately analyze the fluorescence. For microscopy, capture images in both green and red channels. For a plate reader, measure the fluorescence intensity at both emission wavelengths.
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.
Protocol 2: Measurement of Intracellular Labile Iron using FerroOrange
Principle: FerroOrange is a fluorescent probe that specifically binds to intracellular Fe²⁺ and exhibits a significant increase in fluorescence intensity.
Materials:
-
Cells cultured on glass-bottom dishes or appropriate plates
-
Compound of interest
-
Positive control (e.g., Erastin or RSL3)
-
Negative control (e.g., Deferoxamine - DFO)
-
FerroOrange stock solution (e.g., 1 mM in DMSO)
-
HBSS or other suitable imaging buffer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with your compound, positive control, negative control (co-treatment with compound and DFO), and vehicle control.
-
Prepare a 1 µM working solution of FerroOrange in HBSS.
-
Remove the treatment medium, wash cells once with HBSS.
-
Add the FerroOrange working solution and incubate for 30 minutes at 37°C.
-
Remove the probe solution and wash cells twice with HBSS.
-
Add fresh HBSS to the cells.
-
Observe the cells under a fluorescence microscope using an appropriate filter set (e.g., Ex/Em = 542/572 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). An increase in fluorescence intensity indicates an accumulation of labile iron.
Visualizations
Caption: Core mechanism of compound-induced ferroptosis.
Caption: Workflow for confirming ferroptosis induction.
References
Bcp-T.A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Bcp-T.A, a potent ferroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule that acts as a ferroptosis inducer. Its IUPAC name is (4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(2-ethynylthiazol-4-yl)methanone. It functions by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. This inhibition leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering this specific form of iron-dependent programmed cell death.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20°C | Long-term (months to years) | Store in a dry, dark environment. | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 2 weeks | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | Up to 2 weeks | For immediate or very short-term use. |
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents. The table below provides solubility information.
| Solvent | Solubility |
| DMF | 3 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 12 mg/mL |
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve the solid this compound in a high-quality, anhydrous solvent such as DMSO. To minimize the exposure of the solid compound to moisture, it is advisable to allow the vial to equilibrate to room temperature before opening. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Observation: The cell culture medium becomes cloudy or contains visible particles after the addition of this compound.
-
Potential Causes:
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and may also affect the solubility of other media components.
-
Improper Dilution: Adding a highly concentrated, cold stock solution directly to the culture medium can cause the compound to precipitate out of solution.
-
-
Solutions:
-
Optimize Final Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound that is both effective and soluble.
-
Minimize DMSO Concentration: Aim for a final DMSO concentration in the culture medium of less than 0.5%, and ideally below 0.1%.
-
Proper Dilution Technique: Warm the stock solution aliquot to room temperature before use. Perform a serial dilution of the stock solution in pre-warmed culture medium to reach the final desired concentration. Add the diluted this compound solution to the culture medium dropwise while gently swirling the plate or flask to ensure rapid and even distribution.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Observation: Significant variability in the observed effects of this compound across experiments.
-
Potential Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or exposure to light.
-
Cell Culture Variability: Differences in cell density, passage number, or overall cell health can influence their sensitivity to ferroptosis inducers.
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound.
-
-
Solutions:
-
Ensure Compound Integrity: Always store this compound as recommended. Use fresh aliquots of the stock solution for each experiment. Protect the compound and its solutions from light as much as possible.
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
-
Verify Pipetting Accuracy: Regularly calibrate pipettes and use proper pipetting techniques.
-
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for assessing the chemical stability of this compound in a chosen solvent over time.
Materials:
-
This compound solid
-
High-quality, anhydrous solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Incubators or water baths for temperature control
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% integrity) measurement.
-
Sample Storage: Aliquot the remaining stock solution into several light-protective vials. Store these vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
HPLC Analysis: Dilute an aliquot of the aged solution to the same concentration as the initial analysis and inject it into the HPLC system using the same method.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Ferroptosis Signaling Pathway
Caption: this compound induces ferroptosis by inhibiting GPX4.
Troubleshooting Workflow for Experimental Issues with this compound
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Interpreting unexpected results with Bcp-T.A
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with Bcp-T.A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational agent designed to modulate signaling pathways associated with the Bcr-Abl fusion protein. The constitutive tyrosine kinase activity of Bcr-Abl is a key driver in certain leukemias.[1][2] this compound is hypothesized to interfere with downstream effectors of the Bcr-Abl signaling cascade, although its precise binding targets are under active investigation.
Q2: My non-Bcr-Abl expressing control cell line is showing a response to this compound. What could be the cause?
A2: This could indicate potential off-target effects of this compound. It is not uncommon for kinase inhibitors to have activity against other proteins, which can lead to unexpected cellular responses in control lines.[3][4] We recommend performing a kinase profiling assay to identify other potential targets of this compound. Additionally, ensure that the observed phenotype is not due to solvent effects by treating a control group with the vehicle alone.
Q3: I'm observing a weaker than expected inhibitory effect on Bcr-Abl signaling. What are the possible reasons?
A3: Several factors could contribute to a reduced inhibitory effect. These include:
-
Drug Concentration and Stability: Ensure that the compound is being used at the recommended concentration and that its stability in your experimental media has been verified.
-
Cellular Uptake: The compound may not be efficiently entering the cells. A cellular uptake assay can help to confirm this.
-
BCR-ABL1-independent mechanisms: In some advanced disease stages, BCR-ABL1-independent mechanisms can be at play.[2]
-
Resistance: The development of resistance to tyrosine kinase inhibitors is a known challenge in the treatment of BCR-ABL1-driven leukemia.
Q4: Can this compound affect pathways other than the canonical Bcr-Abl signaling cascade?
A4: Yes. The Bcr-Abl oncoprotein activates a complex network of signaling pathways to promote cell proliferation and survival. These include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and others. This compound could potentially influence these or other pathways, leading to a range of cellular outcomes.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Control Cultures
If you observe cytotoxicity in your negative control cell lines, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Mitochondrial Toxicity Assessment (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound and a vehicle control for 24-72 hours.
-
Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability, potentially due to mitochondrial dysfunction.
-
Issue 2: Inconsistent Phosphorylation Levels of Downstream Targets
Variability in the phosphorylation status of proteins downstream of Bcr-Abl (e.g., CrkL, STAT5) can be challenging.
Data Interpretation Table:
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell health or passage number. | Use cells from the same passage number and ensure consistent growth conditions. |
| Phosphorylation not decreasing with treatment | Insufficient drug concentration or inactive compound. | Confirm this compound concentration and bioactivity. |
| Basal phosphorylation levels are low | Suboptimal cell stimulation or lysis conditions. | Ensure appropriate growth factor stimulation (if needed) and use fresh lysis buffer with phosphatase inhibitors. |
| Unexpected increase in phosphorylation of another protein | Off-target activation of a different kinase. | Perform a phospho-proteomics screen to identify affected pathways. |
Signaling Pathways
The Bcr-Abl fusion protein activates multiple downstream signaling pathways that are critical for cell survival and proliferation. Understanding these pathways is essential for interpreting the effects of this compound.
Bcr-Abl Downstream Signaling:
Caption: Key signaling pathways activated by Bcr-Abl.
This technical support center provides a starting point for addressing unexpected results with this compound. For further assistance, please contact our technical support team with detailed experimental information.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cijena Plina u Hrvatskoj za 2025: Očekuje se Porast za Kućanstva u Javnoj Usluzi
Od 1. listopada 2025. godine, kućanstva u Hrvatskoj koja koriste javnu uslugu opskrbe plinom plaćat će plin po 9% višoj cijeni.[1][2][3] Ovu je odluku donijela Hrvatska energetska regulatorna agencija (HERA), a odnosi se na razdoblje od 1. listopada 2025. do 30. rujna 2026.[1][4] Vlada Republike Hrvatske nastavit će subvencionirati cijenu plina kako bi ublažila porast.
Nova prosječna subvencionirana cijena plina iznosit će 50,0 EUR/MWh , što je povećanje u odnosu na dosadašnju cijenu od 45,9 EUR/MWh. Bez Vladinih subvencija, prosječna krajnja cijena plina iznosila bi 53,8 EUR/MWh, što bi predstavljalo porast od 17,3%.
Cijena Plina po Kubnom Metru (m³)
Iako se cijena plina službeno obračunava u kilovatsatima (kWh), potrošači često prate cijenu po kubnom metru (m³). Cijena plina po kubiku za kućanstva kreće se od 0,44 € do 0,48 € , ovisno o gradu i distributeru. Važno je napomenuti da 1 m³ plina odgovara otprilike 10,5 kWh energije.
Krajnja cijena plina sastoji se od tri glavne komponente:
-
Trošak nabave plina: Odražava cijenu na veleprodajnom tržištu.
-
Trošak distribucije plina: Pokriva korištenje distribucijskog sustava.
-
Trošak opskrbe plinom: Marža opskrbljivača.
Uz to, na konačnu cijenu dodaje se i fiksna mjesečna naknada, ovisno o tarifnom modelu.
Pregled Cijena po Opskrbljivačima
Cijene se razlikuju ovisno o opskrbljivaču i distribucijskom području.
HEP Plin d.o.o.
HEP Plin, kao jedan od glavnih opskrbljivača, svoje cijene temelji na odlukama HERA-e. Vlada je 16. rujna 2025. donijela odluku o subvencioniranju cijena za kućanstva za razdoblje od 1. listopada 2025. do 31. ožujka 2026. Detaljne cijene za pojedina distribucijska područja HEP Plina mogu se pronaći na njihovim službenim stranicama.
Za poslovne subjekte koji nisu kućanstva, HEP Plin je objavio cjenik za zajamčenu opskrbu za razdoblje od 1. siječnja 2025. do 31. ožujka 2025. godine.
Gradska plinara Zagreb - Opskrba d.o.o. (GPZO)
Za razliku od povećanja cijena u javnoj usluzi, Gradska plinara Zagreb - Opskrba najavila je smanjenje cijene plina za kućanstva s tržišnim ugovorima od 1. listopada 2025. Ova odluka donesena je zbog povoljnijih uvjeta i pada ulaznih cijena plina na tržištu.
Korisnici mogu pronaći detaljne tržišne cjenike za razdoblje od 1. listopada 2024. do 30. rujna 2025. za područja Zagreba, Zaprešića, Velike Gorice i drugih gradova na službenim stranicama GPZO-a.
Usporedba Cijena Plina za Kućanstva
| Kategorija | Stara Cijena (do 30.09.2025.) | Nova Cijena (od 01.10.2025.) | Promjena |
| Prosječna subvencionirana cijena (Javna usluga) | 45,9 EUR/MWh | 50,0 EUR/MWh | +9% |
| Prosječna cijena bez subvencije | - | 53,8 EUR/MWh | - |
| Cijena po kubnom metru (m³) | - | 0,44 - 0,48 EUR/m³ | Ovisno o distributeru |
Često Postavljana Pitanja (FAQ)
P: Kolika će biti nova cijena plina od listopada 2025. godine? O: Za kućanstva u sustavu javne usluge, cijena plina raste za 9%. Nova prosječna subvencionirana cijena iznosit će 50,0 EUR/MWh.
P: Koliko košta kubik (m³) plina? O: Cijena se kreće između 0,44 € i 0,48 € po m³, ovisno o vašem gradu i distributeru plina.
P: Gdje mogu pronaći točan izračun cijene za svoje kućanstvo? O: HERA nudi online aplikaciju "iPlin" gdje građani mogu pronaći detaljne informacije o troškovima plina za svoje distribucijsko područje i tarifni model.
P: Zašto Gradska plinara Zagreb - Opskrba najavljuje niže cijene ako cijena plina raste? O: Povećanje od 9% odnosi se na reguliranu, javnu uslugu opskrbe plinom. Gradska plinara Zagreb - Opskrba snizit će cijene za korisnike koji imaju sklopljen tržišni ugovor o opskrbi, a ta odluka je posljedica pada cijena na slobodnom tržištu plina.
References
Validation & Comparative
A Head-to-Head Battle of Ferroptosis Induction: Bcp-T.A vs. Erastin
In the rapidly evolving field of ferroptosis research, the choice of inducing agent is critical for elucidating cellular pathways and developing novel therapeutic strategies. This guide provides a comprehensive comparison of two prominent ferroptosis inducers, Bcp-T.A and Erastin, for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound and Erastin both trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. However, they achieve this through fundamentally different mechanisms. Erastin, a well-established tool compound, acts upstream by inhibiting the system Xc- cystine/glutamate antiporter, leading to depletion of the antioxidant glutathione (GSH). In contrast, this compound is a more direct and potent inducer that covalently binds to and inhibits Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides. This distinction in their molecular targets results in differences in their potency and potential applications.
Mechanisms of Action: Two distinct routes to ferroptosis
The signaling pathways leading to ferroptosis induction by Erastin and this compound are distinct, converging on the accumulation of lethal lipid reactive oxygen species (ROS).
Erastin: The System Xc- Inhibitor
Erastin initiates ferroptosis by inhibiting the system Xc- antiporter, a cell surface protein complex responsible for importing cystine and exporting glutamate.[1] This blockade of cystine uptake has a cascading effect:
-
Cystine Depletion: Intracellular cystine levels plummet.
-
Cysteine Depletion: Cystine is the oxidized form of cysteine; its depletion leads to a lack of cysteine, a crucial amino acid for the synthesis of glutathione (GSH).
-
GSH Depletion: Glutathione, a major cellular antioxidant, becomes depleted.
-
GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, requires GSH as a cofactor and becomes inactive in its absence.[2][3]
-
Lipid Peroxidation: With GPX4 offline, lipid peroxides accumulate unchecked, leading to membrane damage and cell death.
This compound: The Direct GPX4 Inhibitor
This compound represents a class of more recently developed ferroptosis inducers that bypass the upstream regulation of GSH synthesis and directly target the central executioner of ferroptosis, GPX4.
-
Direct GPX4 Binding: this compound is a tunable heterocyclic electrophile that covalently binds to GPX4.[4][5]
-
GPX4 Inactivation: This binding directly inhibits the enzymatic activity of GPX4.
-
Lipid Peroxidation: Similar to the outcome of Erastin's action, the inactivation of GPX4 leads to the rapid accumulation of lipid peroxides, culminating in ferroptotic cell death.
Performance Comparison: Potency and Efficacy
Direct comparative studies providing quantitative data for this compound and Erastin in the same experimental setting are still emerging. However, available data from vendor datasheets and independent studies allow for a preliminary comparison of their potency.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | GPX4 | NCI-H522 | 17 nM | |
| HT-1080 | 19 nM | |||
| MDA-MB-231 | 21 nM | |||
| WI-38 | 22 nM | |||
| MDA-MB-468 | 84 nM | |||
| HeLa | 242 nM | |||
| Erastin | System Xc- | PANC1 | ~5-10 µM | |
| HCT116 | ~5-10 µM | |||
| HT1080 | ~1 µM | |||
| MDA-MB-231 | ~10-25 µM |
Note: IC50 values can vary significantly between cell lines and experimental conditions. The data presented here is for comparative purposes and should be confirmed in the user's specific experimental system.
From the available data, this compound demonstrates significantly higher potency, with IC50 values in the nanomolar range, compared to Erastin, which typically requires micromolar concentrations to induce ferroptosis. This higher potency is likely due to its direct inhibition of GPX4, a more downstream and critical node in the ferroptosis pathway.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess and compare the effects of this compound and Erastin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and Erastin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Erastin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curves to determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay is used to quantify the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
6-well or 12-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and Erastin
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate plates and allow them to adhere.
-
Treat cells with this compound or Erastin at the desired concentrations and for the desired time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized C11-BODIPY fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For fluorescence microscopy: Observe the cells directly. A shift from red to green fluorescence indicates lipid peroxidation.
Malondialdehyde (MDA) Assay
This colorimetric/fluorometric assay measures MDA, a stable end-product of lipid peroxidation.
Materials:
-
Cell line of interest
-
This compound and Erastin
-
Cell lysis buffer (e.g., RIPA buffer)
-
MDA assay kit (containing Thiobarbituric Acid - TBA)
-
Microplate reader
Procedure:
-
Treat cells with this compound or Erastin as desired.
-
Harvest and lyse the cells according to the kit manufacturer's protocol.
-
Add the TBA reagent to the cell lysates and incubate at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance (typically at 532 nm) or fluorescence (Ex/Em = 532/553 nm).
-
Quantify the MDA concentration using a standard curve.
Conclusion
Both this compound and Erastin are valuable tools for inducing ferroptosis, but their distinct mechanisms of action lead to important differences in their performance. This compound, as a direct and potent GPX4 inhibitor, offers a more targeted and powerful means of inducing ferroptosis, which may be advantageous in certain experimental contexts and for the development of highly specific therapeutics. Erastin, while less potent, remains a crucial tool for studying the upstream pathways of ferroptosis, particularly the role of the system Xc- antiporter and GSH metabolism. The choice between these two inducers will depend on the specific research question and the desired experimental outcome. For researchers aiming for potent and direct induction of ferroptosis, this compound is a compelling option. For those investigating the broader cellular response to GSH depletion and system Xc- inhibition, Erastin remains an indispensable compound.
References
- 1. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erastin decreases radioresistance of NSCLC cells partially by inducing GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bcp-T.A and RSL3: Efficacy in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent ferroptosis-inducing agents: Bcp-T.A and RSL3. Both compounds are potent inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent regulated cell death. This document summarizes their performance based on available experimental data, details the experimental protocols for their use, and visualizes their mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and RSL3 across a range of human cancer and normal cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | RSL3 IC50 (µM) |
| NCI-H522 | Non-Small Cell Lung Cancer | 17 | Not Available |
| HT-1080 | Fibrosarcoma | 19 | 1.55 |
| MDA-MB-468 | Breast Cancer | 84 | ~0.44 |
| MDA-MB-231 | Breast Cancer | 21 | ~0.129 - 0.71 |
| HeLa | Cervical Cancer | 242 | Sensitive (IC50 not specified) |
| HCT-116 | Colorectal Cancer | Not Available | 4.084 |
| U2OS | Osteosarcoma | Not Available | Not Available |
| WI-38 | Normal Lung Fibroblasts | 22 | Sensitive (IC50 not specified) |
| MEFs | Mouse Embryonic Fibroblasts | 10 | 0.04 |
Note: IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions (e.g., incubation time). Direct comparison should be made with caution.
Mechanism of Action and Signaling Pathways
Both this compound and RSL3 induce ferroptosis by inhibiting GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. However, their broader mechanisms may differ.
This compound is a tunable heterocyclic electrophile that acts as a potent ferroptosis inducer by binding to GPX4[1][2][3][4]. Its mechanism is considered to be a targeted covalent inhibition of GPX4.
RSL3 also directly inhibits GPX4, leading to the accumulation of lipid peroxides and ferroptotic cell death. However, recent studies suggest that RSL3 has a broader inhibitory effect on the selenoproteome, including thioredoxin reductase 1 (TXNRD1). This suggests a more complex mechanism of action compared to the currently understood mechanism of this compound.
References
- 1. Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPX4 Inhibitors: Validating Bcp-T.A as a Specific Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy for various diseases, including cancer. At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation. Inhibition of GPX4 has therefore become a key focus for drug discovery. This guide provides a comparative analysis of Bcp-T.A, a novel GPX4 inhibitor, with other widely used inhibitors, RSL3 and ML210. We present a compilation of experimental data to validate the specificity of this compound and offer detailed protocols for key validation assays.
Performance Comparison of GPX4 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, RSL3, and ML210 against various cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that direct comparisons of potency can be influenced by the specific cell line and experimental conditions used.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | NCI-H522 | 10 | |
| HT-1080 | 20 | ||
| MDA-MB-468 | 30 | ||
| MDA-MB-231 | 50 | ||
| HeLa | 100 | ||
| HCT-116 | 200 | ||
| U2OS | 367 | ||
| RSL3 | HN3 | 480 | |
| HN3-rslR | 5800 | ||
| HCT116 | 4084 | ||
| LoVo | 2750 | ||
| HT29 | 12380 | ||
| ML210 | BJeLR (HRASV12) | 71 | |
| BJeH-LT (without HRASV12) | 272 | ||
| DRD | 107 |
Selectivity and Off-Target Effects
A critical aspect of a drug candidate's profile is its selectivity for the intended target. While quantitative, proteome-wide selectivity data for this compound is not yet publicly available, initial studies suggest it possesses high selectivity. In contrast, studies on RSL3 and ML210 provide more insight into their off-target profiles.
Recent research indicates that RSL3 is a broad and non-selective inhibitor of selenoproteins, not just GPX4. Affinity pull-down mass spectrometry revealed that RSL3 interacts with numerous selenoproteins and thioredoxin peroxidases, including Thioredoxin Reductase 1 (TxnRD1). This lack of specificity suggests that some of the observed cellular effects of RSL3 may be independent of GPX4 inhibition.
ML210, on the other hand, exhibits markedly lower proteome reactivity compared to RSL3. While it does have some off-target interactions with highly abundant proteins like tubulins, it is considered a more selective tool compound for studying ferroptosis. The cell-killing activity of ML210 is more completely rescued by ferroptosis inhibitors compared to RSL3, further suggesting higher on-target specificity.
Experimental Protocols for Inhibitor Validation
To rigorously assess the specificity and mechanism of action of a GPX4 inhibitor, a combination of biochemical and cell-based assays is essential.
In Vitro GPX4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant GPX4.
Principle: This is a coupled-enzyme assay that monitors the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The decrease in absorbance at 340 nm is measured over time.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.25 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Lipid hydroperoxide substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration.
-
Calculate the rate of NADPH consumption for each condition.
-
Determine the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.
Materials:
-
Cultured cells
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble GPX4 relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates stabilization of GPX4 and direct target engagement.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key downstream event of GPX4 inhibition and a hallmark of ferroptosis.
Principle: The fluorescent probe C11-BODIPY™ 581/591 is used to detect lipid peroxidation. This lipophilic probe incorporates into cellular membranes. In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.
Materials:
-
Cultured cells
-
Test inhibitor (e.g., this compound)
-
C11-BODIPY™ 581/591 probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry). Treat the cells with the test inhibitor, a positive control (e.g., RSL3), and a vehicle control for the desired time. A co-treatment with a ferroptosis inhibitor like Ferrostatin-1 can be included to confirm the specificity of the effect.
-
Probe Loading: Wash the cells with pre-warmed HBSS or serum-free medium. Add the C11-BODIPY™ 581/591 probe (final concentration typically 1-10 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS or PBS to remove the excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with filters for both green (e.g., FITC channel) and red (e.g., Texas Red channel) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio in inhibitor-treated cells compared to the control indicates an increase in lipid peroxidation.
Signaling Pathways and Visualizations
GPX4 is a central regulator of the ferroptosis pathway. Its inhibition leads to a cascade of events culminating in cell death.
Caption: GPX4 inhibition by this compound disrupts the antioxidant cycle, leading to lipid peroxidation and ferroptosis.
Caption: A workflow for the validation of a specific GPX4 inhibitor.
Conclusion
The validation of this compound as a specific GPX4 inhibitor requires a multi-faceted approach encompassing biochemical and cellular assays. The available data suggests that this compound is a potent inhibitor of GPX4. While further studies are needed to fully characterize its selectivity profile compared to other inhibitors like RSL3 and ML210, the provided experimental protocols offer a robust framework for researchers to independently validate and compare the performance of these and other emerging GPX4 inhibitors. The continued development of highly specific and potent GPX4 inhibitors like this compound holds significant promise for advancing ferroptosis-based therapies.
Unveiling the Potency of Bcp-T.A: A Comparative Guide to Ferroptosis Induction
For Immediate Release
In the rapidly evolving field of targeted cancer therapy, the induction of ferroptosis—a unique iron-dependent form of programmed cell death—has emerged as a promising strategy to overcome resistance to conventional treatments. This guide provides a comprehensive comparison of the novel ferroptosis inducer, Bcp-T.A, with other well-established inducers, offering researchers, scientists, and drug development professionals a data-driven overview of their relative efficacies.
Executive Summary
This compound is a potent, tunable heterocyclic electrophile that induces ferroptosis by directly binding to and inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system.[1][2] This mechanism of action is similar to that of the well-characterized ferroptosis inducer RSL3. In contrast, other inducers like erastin trigger ferroptosis indirectly by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity. This guide presents a comparative analysis of the cytotoxic potency of this compound, RSL3, and erastin across various cancer cell lines, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy of Ferroptosis Inducers
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound, RSL3, and erastin in several cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons in the same experimental setup are limited. Therefore, variations in experimental conditions can influence the reported IC50 values.
| Cell Line | Cancer Type | This compound IC50 (nM) | RSL3 IC50 (µM) | Erastin IC50 (µM) |
| NCI-H522 | Non-Small Cell Lung Cancer | 17[2] | >0.2[3] | - |
| HT-1080 | Fibrosarcoma | 19[2] | 1.55 | 3.5 |
| MDA-MB-468 | Breast Cancer | 84 | - | - |
| MDA-MB-231 | Breast Cancer | 21 | 0.71 | 40.63 |
| HeLa | Cervical Cancer | 242 | - | 3.5 |
| HCT-116 | Colorectal Cancer | - | 4.084 | - |
| LoVo | Colorectal Cancer | - | 2.75 | - |
| HT29 | Colorectal Cancer | - | 12.38 | - |
| HN3 | Head and Neck Cancer | - | 0.48 | - |
| A549 | Lung Cancer | - | 0.5 | - |
| H1975 | Lung Cancer | - | 0.15 | 5 |
| MCF-7 | Breast Cancer | - | >2 | 80 |
Note: IC50 values for RSL3 and erastin can vary significantly between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and is sourced from the cited literature.
Signaling Pathways of Ferroptosis Induction
The induction of ferroptosis primarily targets the cell's antioxidant defense mechanisms, leading to the accumulation of lipid peroxides. The following diagrams illustrate the distinct mechanisms of action of different classes of ferroptosis inducers.
Caption: Mechanisms of action of different classes of ferroptosis inducers.
Experimental Workflows
Standardized protocols are crucial for the reliable assessment of the efficacy of ferroptosis inducers. Below are generalized workflows for key experimental assays.
Caption: Workflow for determining the IC50 of ferroptosis inducers.
Caption: Workflow for measuring lipid peroxidation.
Detailed Experimental Protocols
Cell Viability Assay for IC50 Determination
Objective: To determine the concentration of a ferroptosis inducer that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Ferroptosis inducers (this compound, RSL3, erastin)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ferroptosis inducers in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inducers. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
For the CellTiter-Glo assay, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using appropriate software.
Lipid Peroxidation Assay
Objective: To quantify the level of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells treated with ferroptosis inducers
-
C11-BODIPY™ 581/591 probe
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with the desired ferroptosis inducer for the appropriate time.
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Dilute the C11-BODIPY stock solution in HBSS or serum-free medium to a final working concentration (typically 1-10 µM).
-
Incubate the cells with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS or PBS.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry. The oxidized probe fluoresces in the green channel, while the reduced probe fluoresces in the red channel. An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells treated with the compound of interest (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Protocol:
-
Treat cultured cells with the compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., GPX4) in the soluble fraction by Western blotting.
-
A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
Comparative Analysis of GPX4 Inhibitor Selectivity Towards Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of small molecule inhibitors targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, against other selenoproteins. While direct comparative data for a compound denoted as "Bcp-T.A" is not available in the public domain, this guide will focus on well-characterized GPX4 inhibitors to illustrate the principles and methodologies for assessing selenoprotein cross-reactivity.
The selenoprotein family plays a crucial role in redox homeostasis, and the specificity of compounds targeting these enzymes is of paramount importance in drug development to minimize off-target effects. This guide presents available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Understanding GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique selenoprotein that can reduce complex lipid hydroperoxides within biological membranes, thereby protecting cells from a form of iron-dependent cell death known as ferroptosis.[1] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2] This has made GPX4 an attractive target for cancer therapy, particularly for treatment-resistant cancers.[3]
Selectivity of GPX4 Inhibitors: A Comparative Look
Several small molecule inhibitors of GPX4 have been identified, with varying degrees of selectivity. The ideal inhibitor would potently target GPX4 while showing minimal activity against other selenoproteins, such as other members of the glutathione peroxidase family (e.g., GPX1, GPX2) or thioredoxin reductases (TXNRDs).
While specific quantitative data for "this compound" is unavailable, we can examine data for other well-studied GPX4 inhibitors to understand the landscape of selectivity.
Table 1: Comparative Selectivity of Known GPX4 Inhibitors
| Compound | Target Selenoprotein | Other Selenoproteins Tested | Observed Cross-Reactivity/Selectivity | Reference |
| RSL3 | GPX4 | TXNRD1 | RSL3 has been reported to inhibit TXNRD1 in addition to GPX4, suggesting some level of cross-reactivity.[4] | [4] |
| ML210 | GPX4 | Proteome-wide analysis | Exhibits higher selectivity for GPX4 compared to RSL3, with fewer off-target covalent interactions. | |
| Auranofin | TXNRD1 | GPX1, GPX4 | A known TXNRD1 inhibitor that also shows inhibitory activity against GPX1, but not GPX4. | |
| Various Compounds | GPX1, GPX4 | GPX2, TXNRD1 | A high-throughput screen revealed that all identified GPX1 inhibitors also inhibited GPX2. Some GPX4 inhibitors also showed activity against TXNRD1. |
Note: This table is illustrative and compiled from available research. Direct head-to-head comparisons in the same study are limited.
Experimental Protocols for Assessing Selenoprotein Inhibitor Selectivity
To determine the selectivity of a compound against various selenoproteins, a series of biochemical and cellular assays are employed. Below are detailed methodologies for key experiments.
Glutathione Reductase (GR)-Coupled GPX Activity Assay
This assay is a common method to measure the activity of glutathione peroxidases.
Principle: The activity of GPX is measured indirectly by monitoring the consumption of NADPH by glutathione reductase (GR). GPX reduces a substrate (e.g., hydrogen peroxide or cumene hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to GSSG. GR then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to GPX activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, EDTA, GSH, GR, and NADPH.
-
Enzyme Preparation: Purify recombinant human GPX1, GPX2, and GPX4.
-
Inhibitor Incubation: Pre-incubate the GPX enzymes with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (e.g., tert-butyl hydroperoxide for GPX1 and GPX2, or phosphatidylcholine hydroperoxide for GPX4).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the percent inhibition of each GPX isoform by the test compound and determine the IC50 values.
Thioredoxin Reductase (TXNRD1) Activity Assay
This assay assesses the off-target activity of compounds on another major selenoprotein family.
Principle: The activity of TXNRD1 is measured by its ability to reduce DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in the presence of NADPH. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, EDTA, and NADPH.
-
Enzyme Preparation: Use purified recombinant human TXNRD1.
-
Inhibitor Incubation: Pre-incubate TXNRD1 with various concentrations of the test compound.
-
Initiation of Reaction: Add DTNB to start the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the rate of TNB formation to determine the percent inhibition of TXNRD1 and the corresponding IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cell lysates or intact cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantification: Analyze the amount of the target selenoprotein (e.g., GPX4) in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Key Pathways and Workflows
To provide a clearer context, the following diagrams illustrate the ferroptosis signaling pathway and a general experimental workflow for comparing GPX4 inhibitor selectivity.
Caption: The Ferroptosis Pathway. GPX4 plays a central role by converting toxic lipid peroxides into non-toxic lipid alcohols, thus preventing ferroptotic cell death. GPX4 inhibitors block this protective mechanism.
Caption: Experimental Workflow for Assessing Inhibitor Selectivity. A systematic approach to determine the selectivity of a compound against a panel of selenoproteins.
Conclusion
The selective inhibition of GPX4 is a promising therapeutic strategy. However, due to the conserved nature of the active site in many selenoproteins, achieving high selectivity is a significant challenge. The experimental framework outlined in this guide provides a robust methodology for characterizing the selectivity profile of novel GPX4 inhibitors. While data on "this compound" remains elusive, the principles of assessing cross-reactivity with other selenoproteins, as demonstrated with other inhibitors, are critical for the advancement of targeted therapies that minimize off-target effects and enhance therapeutic efficacy. Researchers are encouraged to employ a comprehensive panel of selenoprotein assays to thoroughly characterize new chemical entities targeting GPX4.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Podocytes: An Emerging Focus in Kidney Diseases | MDPI [mdpi.com]
- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Beta-Caryophyllene's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Beta-Caryophyllene (BCP) with established chemotherapeutic agents. The information is compiled from preclinical studies to assist researchers in evaluating its potential as an anti-cancer therapeutic. As the user's query "Bcp-T.A" did not yield specific results in scientific literature, this guide focuses on the widely studied parent compound, Beta-Caryophyllene.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of Beta-Caryophyllene (BCP) and a standard chemotherapeutic agent, Paclitaxel. It is important to note that the data are from separate studies with different cancer models and experimental conditions. Therefore, a direct comparison of efficacy should be interpreted with caution.
Table 1: In Vivo Anti-Tumor Activity of Beta-Caryophyllene (BCP)
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| Beta-Caryophyllene (BCP) | Colorectal Cancer (HCT-116 Xenograft) | 100 mg/kg and 200 mg/kg, oral administration for 8 weeks | Remarkable reduction in tumor size in a dose-dependent manner. At 200 mg/kg, BCP revealed a significant tumor reduction.[1] |
| Beta-Caryophyllene (BCP) in combination with Cannabichromene (CBC) | Triple-Negative Breast Cancer (MDA-MB-231 DOX RT Xenograft) | BCP: 100 mg/kg, i.p., thrice a week for two weeks | The combination of CBC and BCP reduced tumor volume by 2-fold relative to individual treatments and 4-fold relative to the control.[2] |
Table 2: In Vivo Anti-Tumor Activity of Paclitaxel
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| Paclitaxel | Breast Cancer (MCF7/S Xenograft) | Not specified in abstract | Halted tumor growth in drug-sensitive tumors.[3] |
| Paclitaxel | Breast Cancer (MDA-MB-468, MDA-MB-231, T47D, MCF-7 Xenografts) | Daily intraperitoneal injection for 5 days | Daily administration of paclitaxel resulted in a decrease in the relative tumor volume in sensitive cell lines.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo validation of anti-tumor agents.
Animal Model and Tumor Implantation (Xenograft Study)
A widely used preclinical model for evaluating anti-cancer therapies is the xenograft mouse model.
-
Animal Strain: Immunodeficient mice, such as NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ (NSG) mice, are commonly used as they can host human tumor cells without rejection.[5]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media under standard conditions (5% CO2, 37°C).
-
Cell Preparation for Injection: Cells are harvested during the exponential growth phase, counted, and resuspended in a suitable buffer like Hank's Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS).
-
Implantation: A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse. For breast cancer models, implantation into the mammary fat pad is also common.
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., twice or thrice weekly) using digital calipers.
Drug Administration
-
Grouping: When tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into control and treatment groups.
-
Vehicle Control: The control group receives the vehicle (the solvent in which the drug is dissolved) using the same administration route and schedule as the treatment groups.
-
Treatment: The investigational drug (e.g., BCP) and/or comparator drug (e.g., Paclitaxel) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
Efficacy Assessment
-
Tumor Volume Measurement: Tumor volume is calculated using the formula: V = 0.5 × L × W², where L is the longest diameter and W is the shortest diameter.
-
Tumor Growth Inhibition (TGI): The anti-tumor efficacy is often expressed as the percentage of tumor growth inhibition, calculated with the formula: TGI (%) = [1 - (Final Tumor Volume_Treated / Final Tumor Volume_Control)] x 100.
-
Body Weight and Health Monitoring: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a specified maximum size, or if there are signs of excessive toxicity in the treatment groups.
Visualizations
Signaling Pathways Modulated by Beta-Caryophyllene
Beta-Caryophyllene exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: BCP signaling pathways.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The following diagram illustrates a typical workflow for a xenograft study to evaluate the efficacy of an anti-tumor compound.
Caption: In vivo experimental workflow.
References
- 1. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Validating Bcp-T.A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Bcp-T.A, a novel and potent MEK1/2 inhibitor. To establish a clear benchmark, this compound's performance is objectively compared against two well-established MEK inhibitors, Trametinib and Selumetinib. The guide outlines key experimental methodologies, presents comparative quantitative data, and visualizes critical pathways and workflows to aid in the design and interpretation of target engagement studies.
Introduction to MEK Inhibition and Target Engagement
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating processes such as proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade. Inhibiting MEK1/2 offers a promising strategy to attenuate oncogenic signaling.
"this compound" is a hypothetical, next-generation MEK1/2 inhibitor designed for high potency and selectivity. Validating that a compound like this compound directly interacts with its intended target (target engagement) within the complex environment of a living cell is a critical step in its preclinical development. This guide explores three orthogonal methods to confirm and quantify the cellular target engagement of this compound and compares its profile with current standards-of-care, Trametinib and Selumetinib.
MAPK/ERK signaling pathway with points of MEK1/2 inhibition.
Data Presentation: Comparative Analysis of MEK Inhibitors
The following table summarizes the quantitative data for this compound (hypothetical values for a potent inhibitor), Trametinib, and Selumetinib across various cellular assays. These values represent typical results obtained from preclinical studies and serve as a benchmark for comparison.
| Parameter | This compound (Hypothetical) | Trametinib | Selumetinib | Assay Method | Cell Line Example |
| Biochemical IC50 (MEK1) | 0.3 nM | 1.9 nM[1] | 14 nM[2][3] | Cell-Free Kinase Assay | N/A |
| Cellular IC50 (p-ERK Inhibition) | 1.0 nM | 0.92 nM | 104 nM | In-Cell Western / Western Blot | A375 (BRAF V600E) |
| Cell Proliferation IC50 | 1.5 nM | 0.67 - 59.89 nM[1] | <1 µM (in sensitive lines)[3] | Cell Viability Assay (e.g., MTT) | A375 (BRAF V600E) |
| CETSA Tagg Shift (ΔTm) | +5.5 °C | +4.2 °C | +5.0 °C | Cellular Thermal Shift Assay | HEK293 |
| NanoBRET IC50 | 2.5 nM | ~5-20 nM | ~100-500 nM | NanoBRET Target Engagement | HEK293 (MEK1-NLuc) |
IC50 (Half-maximal inhibitory concentration) values indicate the potency of the inhibitor. Lower values signify higher potency. CETSA Tagg Shift reflects the degree of target protein stabilization upon compound binding.
Experimental Protocols
Detailed methodologies for three key assays are provided below to ensure reproducibility and accurate comparison.
This method indirectly assesses target engagement by measuring the inhibition of a direct downstream substrate of MEK1/2. A reduction in phosphorylated ERK (p-ERK) levels indicates successful inhibition of MEK activity in the cell.
a. Cell Culture and Treatment:
-
Seed human cancer cells (e.g., A375 melanoma) in 6-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound, Trametinib, and Selumetinib in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the compound-containing medium and incubate for a specified duration (e.g., 2-4 hours) at 37°C.
b. Protein Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations (e.g., 20 µg per lane) and add Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
d. Re-probing for Total ERK:
-
To normalize the data, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK signal is normalized to the total ERK signal.
References
Head-to-Head Comparison: Bcp-T.A and Other Electrophiles for Cysteine Targeting
A detailed analysis for researchers, scientists, and drug development professionals on the reactivity and selectivity of the novel ferroptosis inducer Bcp-T.A in comparison to established electrophilic warheads.
This guide provides an objective, data-driven comparison of this compound, a potent inducer of ferroptosis, with other commonly used electrophiles in covalent drug discovery. This compound utilizes a novel 2-ethynyl-1,3-thiazole moiety as its reactive component, or "warhead," to covalently target cysteine residues in proteins. Its high potency and selectivity, particularly for Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, make it a compound of significant interest. This document summarizes key performance data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Electrophiles
The efficacy and potential for off-target effects of a covalent inhibitor are largely determined by the intrinsic reactivity and selectivity of its electrophilic warhead. Below is a summary of the cytotoxic activity of this compound in various cancer cell lines, followed by a comparison of the reactivity of its core electrophilic motif with other commonly employed cysteine-targeting electrophiles.
Table 1: Cytotoxicity of this compound in Ferroptosis-Sensitive Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[1][2][3] |
| NCI H522 | Non-small cell lung cancer | 17[1][2] |
| HT-1080 | Fibrosarcoma | 19 |
| MDA-MB-231 | Breast cancer | 21 |
| MDA-MB-468 | Breast cancer | 84 |
| HeLa | Cervical cancer | 242 |
| WI38 | Human lung fibroblasts | 22 |
| MEFs | Mouse embryonic fibroblasts | 10 |
Table 2: Comparative Reactivity of Electrophilic Warheads with Thiol Nucleophiles
| Electrophilic Warhead | Example Compound/Class | Reactivity with Thiols (Qualitative) | Key Features |
| 2-Ethynyl-1,3-thiazole | This compound | Tunable, potent reactivity | Novel warhead, induces ferroptosis, targets GPX4 |
| Acrylamide | Acrylamide-based inhibitors | Widely used, moderate reactivity | Common choice in targeted covalent inhibitors |
| Chloroacetamide | RSL3, ML162 | High reactivity | Can lead to lower selectivity and off-target effects |
| Vinyl sulfone | Vinyl sulfone-based inhibitors | Moderate to high reactivity | Stable covalent adducts |
| Nitrile | Nitrile-containing compounds | Generally lower reactivity | Often requires specific enzyme-catalyzed activation |
| Masked Nitrile Oxide | ML210 | Requires intracellular conversion to reactive species | Pro-drug approach can enhance selectivity |
Experimental Protocols
The characterization of this compound and its comparison to other electrophiles rely on a suite of standardized and specialized experimental procedures. Below are the detailed methodologies for key experiments.
Cell Viability and Ferroptosis Assays
-
Cell Culture: Human cancer cell lines (e.g., NCI H522, HT-1080) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (IC50 Determination):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using a non-linear regression analysis (e.g., in GraphPad Prism).
-
-
Ferroptosis Inhibition Assay:
-
To confirm that cell death is occurring via ferroptosis, cells are co-treated with the test compound and a known ferroptosis inhibitor, such as Liproxstatin-1 (1 µM).
-
A rescue of cell viability in the presence of the inhibitor indicates a ferroptotic mechanism of cell death.
-
Chemoproteomic Profiling for Target Identification
-
Probe Synthesis: An alkyne-tagged probe version of the electrophilic warhead is synthesized to enable subsequent click chemistry for enrichment.
-
Cell Treatment and Lysis:
-
Cells are treated with the alkyne-tagged probe for a specified time.
-
After treatment, cells are washed with PBS and lysed in a buffer containing SDS and protease inhibitors.
-
The protein concentration of the lysate is determined using a BCA assay.
-
-
Click Chemistry and Protein Enrichment:
-
The alkyne-tagged proteins in the lysate are conjugated to an azide-biotin tag via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
-
Biotinylated proteins are then enriched using streptavidin-agarose beads.
-
-
On-Bead Digestion and Mass Spectrometry:
-
The enriched proteins are washed extensively and then digested into peptides on the beads using trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometry data is searched against a protein database to identify the proteins that were covalently modified by the probe.
-
Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of the identified proteins, revealing the targets of the electrophile.
-
NMR Kinetic Studies
-
Sample Preparation: The electrophilic compound and a model thiol, such as N-acetyl-L-cysteine, are dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
NMR Data Acquisition: 1H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The disappearance of the proton signals of the starting materials and the appearance of the signals of the product are monitored over time. The reaction kinetics can be determined by plotting the concentration of the reactants or products as a function of time and fitting the data to the appropriate rate law.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Ferroptosis signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for chemoproteomic identification of covalent probe targets.
References
Safety Operating Guide
Proper Disposal Procedures for Bcp-T.A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Bcp-T.A, a potent ferroptosis inducer used in laboratory and drug development settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This compound is utilized in research to study a specific form of regulated cell death and is considered a cytotoxic compound.
Immediate Safety and Logistical Data
Prior to handling this compound for any purpose, including disposal, it is imperative to be thoroughly familiar with its hazard profile and handling requirements. The following table summarizes key safety and logistical data for this compound.
| Parameter | Value | Notes |
| Formal Name | --INVALID-LINK---methanone | |
| CAS Number | 2786829-70-5 | Use this number to reliably identify the specific Safety Data Sheet (SDS). |
| Molecular Formula | C₂₃H₁₉Cl₂N₃OS | |
| Purity | ≥98% | [1] |
| Known Hazards | To the best of our knowledge, the toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous chemical. Due to its biological activity as a ferroptosis inducer, it is considered cytotoxic.[1] | |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles/glasses, lab coat. All handling should occur in a well-ventilated area or a chemical fume hood. | |
| Primary Waste Container | Labeled, sealed, and leak-proof container compatible with chemical waste. Container must be clearly marked as "Hazardous Waste" and "Cytotoxic Waste". | |
| Storage of Waste | Designated and ventilated hazardous waste accumulation area. Store away from incompatible materials. | |
| Emergency Procedures | In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure. |
Detailed Disposal Protocol for this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This process must be conducted in accordance with all applicable local, state, and federal regulations. The primary recommended method of disposal is incineration by a licensed chemical waste disposal service.
Materials Required:
-
This compound waste (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Labeled hazardous waste container (puncture-proof, with a secure lid)
-
Secondary containment bin
-
Combustible solvent (e.g., alcohol or a mixture recommended by your institution's Environmental Health and Safety office)
Experimental Workflow for Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
Step-by-Step Procedure:
-
Preparation:
-
Ensure all necessary materials are readily available.
-
Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Perform all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
-
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated paper towels, must be treated as cytotoxic waste.[2]
-
Place all solid waste directly into a designated, clearly labeled, puncture-proof hazardous waste container with a purple lid or as specified by your institution for cytotoxic waste.[3]
-
For solutions containing this compound, consult your institution's Environmental Health and Safety (EHS) office. The general recommendation is to collect it in a labeled, leak-proof container. The Safety Data Sheet for similar compounds suggests that for incineration, the material can be dissolved or mixed with a combustible solvent.
-
-
Container Management:
-
Keep the hazardous waste container closed except when adding waste.
-
Do not overfill the container. Fill to a maximum of 80% capacity to prevent spills.
-
Ensure the container is correctly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound".[3]
-
-
Final Disposal:
-
Once the waste container is full, securely seal the lid.
-
Wipe the exterior of the container to decontaminate any surfaces.
-
Place the sealed primary container into a secondary containment bin for transport.
-
Store the container in your laboratory's designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's EHS office, which will use a licensed hazardous waste contractor. The final disposal method should be high-temperature incineration.
-
Signaling Pathway Context: this compound as a Ferroptosis Inducer
This compound induces a specific form of cell death known as ferroptosis. It functions by binding to and inhibiting Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation. This inhibition leads to the accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death. Understanding this mechanism underscores the compound's cytotoxic nature and the importance of cautious handling.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling Bcp-T.A
Essential Safety and Handling Guide for Bcp-T.A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent ferroptosis inducer used in research. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experimental outcomes.
This compound is a chemical compound utilized in laboratory research to induce ferroptosis, a specific form of programmed cell death dependent on iron.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes from splashes, dust, and vapors of the chemical. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart. | Prevents skin contact with the hazardous chemical. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. | Minimizes inhalation of dust or vapors. |
| Foot Protection | Closed-toe Shoes | Substantial, non-slip footwear. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure easy access to an eyewash station and safety shower.
Work Practices:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Dispose of used gloves, weighing papers, and other contaminated disposable materials in a designated hazardous waste container.
-
Unused Product: Unwanted or expired this compound should be disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required personal protective equipment. Perform all subsequent steps inside a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula to transfer the powder to a tared weigh boat or microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration.
-
Mixing: Cap the tube or vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution; consult the product information sheet for stability information.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
Decontamination and Waste Disposal: Decontaminate all work surfaces with a suitable cleaning agent. Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of operations for handling this compound safely and the key relationships in its mechanism of action.
Caption: Safe handling workflow for this compound.
Caption: this compound signaling pathway to induce ferroptosis.
References
- 1. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
